molecular formula C8H8BClO4 B1417880 (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid CAS No. 957062-64-5

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1417880
CAS No.: 957062-64-5
M. Wt: 214.41 g/mol
InChI Key: JHPMDNPILTXCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BClO4 and its molecular weight is 214.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMDNPILTXCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656930
Record name [5-Chloro-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-64-5
Record name 1-Methyl 2-borono-4-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Chloro-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(methoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. With a focus on practical application and theoretical understanding, this document serves as an essential resource for professionals engaged in the synthesis and development of novel therapeutics. The CAS Number for this compound is 957062-64-5 .[1][2]

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are of paramount importance in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many pharmaceutical agents. The specific substitution pattern of this compound, featuring a chloro substituent and a methoxycarbonyl group, offers medicinal chemists a versatile scaffold for molecular design and optimization. The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid and provide handles for further functionalization, enabling the fine-tuning of a drug candidate's pharmacological profile.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 957062-64-5[1][2]
Molecular Formula C₈H₈BClO₄[1][2]
Molecular Weight 214.4 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥96%[2]
IUPAC Name (5-chloro-2-methoxycarbonylphenyl)boronic acid[2]
SMILES B(C1=C(C=CC(=C1)Cl)C(=O)OC)(O)O[2]
InChI InChI=1S/C8H8BClO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,1H3[2]
InChI Key JHPMDNPILTXCFY-UHFFFAOYSA-N[2]

Characterization:

  • ¹H NMR Spectroscopy: To confirm the presence and connectivity of the aromatic and methoxy protons.

  • ¹³C NMR Spectroscopy: To identify all carbon environments, including the carbonyl carbon of the ester and the carbon atom attached to the boron.

  • ¹¹B NMR Spectroscopy: To confirm the presence of the boronic acid moiety.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the carbonyl (C=O) of the ester and the O-H stretch of the boronic acid.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 4-bromo-2-chlorobenzoic acid. The synthesis involves two key transformations: esterification and subsequent borylation via a Grignard reaction.

Step 1: Esterification of 4-Bromo-2-chlorobenzoic acid

The first step is the conversion of the carboxylic acid to its methyl ester. This is a standard esterification reaction, often catalyzed by a strong acid.

Experimental Protocol: Synthesis of Methyl 4-bromo-2-chlorobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-chlorobenzoic acid (1.0 eq) in methanol (approx. 10 volumes).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the solution until reflux begins.[3]

  • Reaction: Stir the reaction mixture at reflux overnight.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-chlorobenzoate as a light tan oil.[3]

Step 2: Grignard Reaction and Borylation

The crucial carbon-boron bond is formed by converting the aryl bromide into a Grignard reagent, which is then quenched with a trialkyl borate.

Experimental Protocol: Synthesis of this compound

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq). Add a small amount of a solution of methyl 4-bromo-2-chlorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction (indicated by heat evolution and bubbling). Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. To this, add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

  • Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Borylation A 4-Bromo-2-chlorobenzoic Acid B Methyl 4-bromo-2-chlorobenzoate A->B  MeOH, H₂SO₄ (cat.)  or HCl (g) C Methyl 4-bromo-2-chlorobenzoate D This compound C->D  1. Mg, THF  2. B(OMe)₃, -78 °C  3. H₃O⁺

Synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of biaryl structures, which are prevalent in many biologically active molecules.

The Catalytic Cycle:

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product R¹-R² PdII_Biaryl->Product Aryl_Halide R¹-X Aryl_Halide->PdII_Aryl Boronic_Acid R²-B(OH)₂ Boronic_Acid->PdII_Biaryl Base Base Base->PdII_Biaryl

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 4'-chloro-2'-methoxycarbonyl-[1,1'-biphenyl]-4-carboxylate

This protocol describes a representative Suzuki-Miyaura coupling of this compound with methyl 4-iodobenzoate.

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), methyl 4-iodobenzoate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

The biaryl motif is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][3] The use of this compound allows for the introduction of a substituted phenyl ring that can engage in crucial interactions with biological targets. The chloro substituent can occupy hydrophobic pockets and the methoxycarbonyl group can act as a hydrogen bond acceptor or be further modified, for instance, by hydrolysis to the corresponding carboxylic acid or conversion to an amide. These modifications can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.

For example, biaryl structures are key components in drugs targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases. The ability to rapidly synthesize diverse libraries of biaryl compounds using building blocks like this compound is a cornerstone of modern drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to drug discovery. Its synthesis is achievable through a straightforward two-step process, and its application in Suzuki-Miyaura cross-coupling reactions is well-established. This guide provides the fundamental knowledge and practical protocols necessary for researchers and scientists to effectively utilize this important reagent in their synthetic endeavors.

References

Physical and chemical properties of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid: Properties, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a specialized organic compound that serves as a critical building block in contemporary chemical synthesis. Identified by its CAS Number 957062-64-5, this bifunctional molecule incorporates a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group on a phenyl ring.[][2][3] This unique arrangement of functional groups imparts specific reactivity and electronic properties, making it an invaluable reagent for creating complex molecular architectures.

Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning method for forging carbon-carbon bonds.[4] The strategic placement of the chloro and ester groups provides chemists with precise control over synthetic outcomes, enabling the construction of biaryl structures that are foundational to many pharmaceutical agents, agrochemicals, and advanced materials.[5][6]

This guide provides an in-depth exploration of the physicochemical properties, spectroscopic signature, core reactivity, and safe handling protocols for this compound, offering researchers and drug development professionals the technical insights required for its effective application.

PART 1: Core Physicochemical Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. These properties dictate choices regarding solvents, reaction conditions, and purification strategies.

Summary of Key Properties

The essential identifiers and physical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name (5-chloro-2-methoxycarbonylphenyl)boronic acid[]
CAS Number 957062-64-5[][2][3]
Molecular Formula C₈H₈BClO₄[][2][3]
Molecular Weight 214.4 g/mol [2]
Appearance White to off-white solidAssumed from analogs[7]
Solubility Profile

The solubility of phenylboronic acids is governed by the interplay of the polar boronic acid group and the generally nonpolar phenyl ring.[8] For this specific molecule, the presence of the methoxycarbonyl ester group enhances its polarity.

  • High Solubility: Expected in polar aprotic solvents such as ethers (e.g., THF, 1,4-dioxane) and ketones (e.g., acetone). These solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups.[8]

  • Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.

  • Low Solubility: Expected in nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane.[8]

Causality Behind Solubility: The boronic acid group [-B(OH)₂] is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. This dual capability favors solvents that can participate in these interactions. The overall solubility is a balance between these polar interactions and the nonpolar nature of the chlorinated benzene ring.

PART 2: Spectroscopic Signature for Quality Assurance

Verifying the identity and purity of a starting material is a self-validating step crucial for reproducible and successful synthesis. The following spectroscopic methods provide a definitive fingerprint for this compound.

Workflow for Quality Control

QC_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation cluster_decision Decision Sample Receive Reagent Dissolve Dissolve in Appropriate Solvent (e.g., DMSO-d6, CDCl3) Sample->Dissolve H_NMR ¹H NMR Dissolve->H_NMR Analyze C_NMR ¹³C NMR Dissolve->C_NMR Analyze B_NMR ¹¹B NMR Dissolve->B_NMR Analyze FTIR FT-IR (ATR) Dissolve->FTIR Analyze Compare Compare Spectra to Reference Data H_NMR->Compare C_NMR->Compare B_NMR->Compare FTIR->Compare Confirm Confirm Structure & Purity >95% Compare->Confirm Proceed Proceed to Synthesis Confirm->Proceed If Valid

Caption: Quality control workflow for verifying the identity and purity of the boronic acid.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy:

    • Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.5-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Methoxy Protons (3H): A sharp singlet around 3.9 ppm corresponding to the -OCH₃ group.

    • Boronic Acid Protons (2H): A broad singlet, often exchangeable with D₂O, corresponding to the two -OH protons of the B(OH)₂ group. Its chemical shift can vary significantly depending on concentration and solvent.

  • ¹¹B NMR Spectroscopy: The boron nucleus provides a highly specific signal. For arylboronic acids, a single, relatively broad peak is expected in the range of 27-30 ppm, confirming the presence and electronic environment of the boronic acid moiety.[9][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for identifying key functional groups.

    • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.

    • C-H Stretch (Aromatic & Aliphatic): Sharp peaks just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.[11]

    • C=O Stretch: A very strong, sharp absorption band around 1700-1730 cm⁻¹ confirms the presence of the ester carbonyl group.[12]

    • C=C Stretch (Aromatic): Two or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[12]

    • B-O Stretch: A strong band typically found around 1350 cm⁻¹.

PART 3: Chemical Properties and Synthetic Utility

The utility of this compound is defined by its chemical reactivity, which is dominated by the boronic acid functional group.

Stability and the Formation of Boroxines

A critical chemical property of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.

Boroxine_Formation BA 3 x (R-B(OH)₂) Boronic Acid Boroxine O B(R) O B(R) O B(R) Boroxine Anhydride BA->Boroxine - 3 H₂O (Dehydration) H2O 3 x H₂O Boroxine->BA + 3 H₂O (Hydrolysis)

Caption: Reversible dehydration of boronic acid to its boroxine form.

This equilibrium is influenced by the presence of water. For synthetic applications like the Suzuki coupling, the active species is the boronic acid itself. Therefore, while boroxine formation is a common storage consideration, it does not typically inhibit reactivity as the boroxine readily hydrolyzes back to the monomeric acid under the aqueous basic conditions of the reaction.[13][14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an exemplary substrate for the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis used to form C(sp²)-C(sp²) bonds.[4][15]

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_product Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination center R1X R¹-X (Aryl Halide) R1X->OA_Complex Boronic R²-B(OH)₂ + Base Boronic->TM_Complex Product R¹-R² (Biaryl Product) Product->center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

This protocol provides a robust, self-validating framework for a typical Suzuki-Miyaura coupling.

  • Reagent Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Rationale: An excess of the boronic acid is used to drive the reaction to completion. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) followed by a degassed aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.). Rationale: The base is essential for activating the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transmetalation step.[15] Water is often a necessary co-solvent for the base and can accelerate the reaction.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS. Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification and Analysis: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure biaryl product. Confirm the structure and purity of the final product using the spectroscopic methods detailed in Part 2. Rationale: This final analytical step validates the success of the entire workflow.

PART 4: Handling, Safety, and Storage

Proper handling and storage are paramount for ensuring user safety and maintaining the chemical integrity of the reagent.

GHS Hazard Information

This compound should be handled with care, following standard laboratory safety protocols. The information below is synthesized from typical Safety Data Sheets (SDS) for arylboronic acids.[16][17]

Hazard ClassCategoryStatement
Acute Toxicity, Oral 4H302: Harmful if swallowed.[16]
Skin Irritation 2H315: Causes skin irritation.[16]
Eye Irritation 2AH319: Causes serious eye irritation.[16]
STOT - Single Exposure 3H335: May cause respiratory irritation.[16]

Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[16]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid formation of dust and aerosols.[16][17]

Optimal Storage Conditions

To ensure long-term stability and reactivity, this compound should be stored under the following conditions:

  • Temperature: Store in a cool place. Some suppliers recommend refrigerated conditions (2-8°C or -20°C).[16][18]

  • Atmosphere: Keep the container tightly closed and, for long-term storage, consider storing under an inert atmosphere (e.g., Argon) to minimize moisture exposure and prevent dehydration to the boroxine.[13][14]

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][17]

Conclusion

This compound stands out as a highly functionalized and synthetically valuable building block. Its well-defined physicochemical properties and predictable reactivity in the Suzuki-Miyaura coupling make it a reliable tool for medicinal chemists and materials scientists. By adhering to the quality control, reaction, and safety protocols outlined in this guide, researchers can effectively leverage this reagent to construct novel and complex molecules with a high degree of precision and confidence.

References

An In-Depth Technical Guide to (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, a sophisticated chemical intermediate pivotal to advancements in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Boronic acids have emerged as indispensable tools in organic synthesis, largely due to their unique combination of stability, low toxicity, and versatile reactivity. Their prominence skyrocketed with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] In the landscape of drug discovery, the incorporation of a boronic acid moiety can enhance potency or improve pharmacokinetic profiles.[2] This has led to the successful development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor Bortezomib (Velcade®).[3]

This compound is a particularly valuable building block. Its trifunctional nature—a boronic acid for coupling, a chloro group for modulating electronics or as a secondary reaction site, and a methoxycarbonyl group as a versatile handle for derivatization—makes it a highly strategic component in the synthesis of complex molecular architectures for targeted therapies.[4]

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 214.4 g/mol [5]
Molecular Formula C₈H₈BClO₄[5][6]
CAS Number 957062-64-5[5][6][]
IUPAC Name (5-chloro-2-methoxycarbonylphenyl)boronic acid[]
SMILES B(C1=C(C=CC(=C1)Cl)C(=O)OC)(O)O[]
InChI Key JHPMDNPILTXCFY-UHFFFAOYSA-N[]

Synthesis Pathway: From Aryl Halide to Boronic Acid

The synthesis of arylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate (organolithium or Grignard reagent), which is then trapped with a trialkyl borate ester, followed by acidic hydrolysis. This established methodology provides a reliable route to the target compound.

Logical Workflow for Synthesis

A Starting Material: Methyl 2-bromo-4-chlorobenzoate B Organometallic Formation (e.g., Lithium-Halogen Exchange with n-BuLi) A->B -78 °C, THF C Electrophilic Trapping (Reaction with Triisopropyl Borate) B->C Quench at -78 °C D Acidic Hydrolysis (e.g., HCl or H2SO4 workup) C->D Warm to RT E Final Product: This compound D->E

Caption: General workflow for the synthesis of the title boronic acid.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol describes a representative, field-proven method. The causality behind using extremely low temperatures (-78 °C) is to control the highly exothermic and rapid lithium-halogen exchange, preventing unwanted side reactions and decomposition of the organolithium intermediate.

  • Vessel Preparation: A three-neck round-bottom flask is flame-dried under high vacuum and subsequently purged with argon to ensure an inert atmosphere. This is critical as organolithium reagents are highly reactive with atmospheric oxygen and moisture.

  • Reagent Addition: Dissolve methyl 2-bromo-4-chlorobenzoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Borylation: To the freshly formed organolithium species, add triisopropyl borate (1.2 equiv.) dropwise, again ensuring the temperature remains at -78 °C. The choice of a bulky borate ester like triisopropyl borate helps to minimize the formation of over-borylated byproducts.

  • Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude solid is then purified, typically by recrystallization or silica gel chromatography, to yield the final product.

  • Validation: The structure and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an aryl or vinyl halide/triflate.[1][8]

The Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10] The base is a crucial component, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product) Boronate R²-B(OH)₃⁻ (from R²-B(OH)₂ + Base) Boronate->Trans Base-activated Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a standard procedure for coupling this compound with a generic aryl bromide.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a deoxygenated solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio). The use of a biphasic system with water is common and often accelerates the reaction.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.

  • Self-Validation: The integrity of the final compound must be rigorously confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC to establish its identity and purity.

Strategic Value in Drug Development

The structure of this compound is pre-validated for utility in constructing molecules of pharmaceutical interest.

  • Vectorial Complexity: It serves as an ideal starting point for building complex molecules. The Suzuki coupling creates a core biaryl scaffold, a common motif in bioactive compounds.

  • Post-Coupling Derivatization: The methoxycarbonyl group (-COOCH₃) is not merely a placeholder. It is a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide via aminolysis. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents.

  • Metabolic Stability and Lipophilicity: The chloro-substituent can influence the electronic nature of the aromatic ring and enhance metabolic stability by blocking potential sites of oxidation. It also increases lipophilicity, which can be critical for membrane permeability.[4]

The strategic application of this reagent enables medicinal chemists to rapidly assemble libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.[12]

Conclusion

This compound is more than just a chemical reagent; it is a powerful tool for molecular engineering. Its well-defined reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling, combined with its capacity for subsequent functionalization, makes it an invaluable asset for researchers in synthetic chemistry. Mastering its application provides a direct and efficient pathway to novel chemical entities with significant potential in pharmacology and materials science.

References

A Comprehensive Spectroscopic Guide to (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Among these, substituted phenylboronic acids offer a versatile platform for the construction of complex molecular architectures in drug discovery and materials science. This guide provides an in-depth technical analysis of the spectroscopic data for a key intermediate: (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid.

With the molecular formula C₈H₈BClO₄ and a molecular weight of 214.4 g/mol , the precise and unambiguous characterization of this compound is paramount to ensure its suitability for downstream applications.[2][] This document serves as a reference for researchers, scientists, and drug development professionals, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The discussion is grounded in the fundamental principles of each spectroscopic technique, explaining not just the data, but the causality behind the expected spectral features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[6] When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range to transition between energy levels. The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about atomic connectivity.[7]

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR protocol is the foundation of reliable data. The following steps outline a standard procedure for acquiring high-resolution spectra.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

  • Instrumentation & Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is crucial for high resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: For the carbon spectrum, a proton-decoupled sequence is standard to produce a spectrum of singlets, simplifying interpretation.[8] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

G Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Shimming Tuning & Shimming Spectrometer->Shimming H1_Acq ¹H Spectrum Acquisition Shimming->H1_Acq C13_Acq ¹³C Spectrum Acquisition Shimming->C13_Acq Processing Data Processing (Fourier Transform, Phasing) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Data: Interpretation and Assignment

The proton NMR spectrum provides a wealth of information through chemical shifts, integration (proton count), and multiplicity (splitting patterns).

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-3~7.9 - 8.1d1H
H-4~7.5 - 7.7dd1H
H-6~7.8 - 8.0d1H
-OCH₃~3.9 - 4.1s3H
-B(OH)₂~5.0 - 8.0 (variable)br s2H
  • Aromatic Protons (H-3, H-4, H-6): The three protons on the phenyl ring are in distinct chemical environments. The electron-withdrawing nature of the methoxycarbonyl and boronic acid groups deshields these protons, shifting them downfield. H-4, situated between the chloro and boronic acid groups, is expected to appear as a doublet of doublets (dd) due to coupling with both H-3 and H-6. H-3 and H-6 will likely appear as doublets (d).

  • Methoxy Protons (-OCH₃): The three protons of the methyl ester group are equivalent and not coupled to other protons, thus appearing as a sharp singlet.

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and undergo rapid chemical exchange with each other and with any trace water in the solvent. This results in a broad singlet (br s) whose chemical shift is highly dependent on concentration, temperature, and solvent. In many cases, this peak may be very broad or not observed at all.

¹³C NMR Data: Interpretation and Assignment

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule.

Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)~165 - 170
C-Cl~135 - 140
C-COOCH₃~132 - 137
Aromatic CH (C-3, C-4, C-6)~128 - 135
C-B(OH)₂~130 - 140 (often broad)
-OCH₃~52 - 55
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears far downfield, as is characteristic for this functional group.

  • Aromatic Carbons: The molecule possesses six distinct aromatic carbons. The quaternary carbons (those not bonded to hydrogen) are typically identified by their lower intensity. The carbon atom directly attached to the boron atom (the ipso-carbon) often exhibits a broader signal due to quadrupolar relaxation of the boron nucleus.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon appears in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds.[9] This makes it an excellent tool for identifying the presence of specific functional groups within a molecule.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Modern FTIR spectrometers equipped with an ATR accessory offer a simple and rapid method for analyzing solid samples.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

IR Data: Interpretation and Assignment

The IR spectrum is divided into the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.[12]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
O-H stretch (boronic acid)3500 - 3200StrongVery Broad
C-H stretch (aromatic)3100 - 3000MediumSharp
C-H stretch (aliphatic, -OCH₃)3000 - 2850Medium-WeakSharp
C=O stretch (ester)1730 - 1710StrongSharp
C=C stretch (aromatic)1600 - 1450Medium-WeakMultiple Sharp Bands
B-O stretch (boronic acid)1380 - 1310StrongSharp
C-O stretch (ester)1300 - 1200StrongSharp
  • O-H Stretch: The most prominent feature for a boronic acid is an intensely broad absorption band in the high-frequency region, characteristic of the hydrogen-bonded hydroxyl groups.

  • C=O Stretch: A very strong and sharp absorption band around 1720 cm⁻¹ is the unmistakable signature of the ester carbonyl group.[13] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O single bond stretch, providing direct evidence for the boronic acid moiety.

  • C-H Stretches: The spectrum will show distinct C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the methyl group protons.[14]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns and high-resolution measurements, can help confirm the molecular formula. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration in the gas phase to form cyclic trimers known as boroxines.[15][16]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like boronic acids, minimizing fragmentation and favoring the formation of a molecular ion.[17]

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[18] For positive ion mode, a small amount of formic acid may be added to promote protonation ([M+H]⁺).

  • Infusion: The solution is introduced into the ESI source at a constant flow rate via a syringe pump or through a liquid chromatography (LC) system.[19]

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio and detected.

MS Data: Interpretation
  • Molecular Ion: The expected exact mass for C₈H₈BClO₄ is 214.0154. In high-resolution MS, observing a peak corresponding to this mass (e.g., [M+H]⁺ at m/z 215.0232 or [M-H]⁻ at m/z 213.0076) provides strong confirmation of the molecular formula.

  • Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) and boron (¹⁰B and ¹¹B in an ~1:4 ratio) will create a characteristic isotopic cluster for the molecular ion and its fragments. The peak at [M+2] will be approximately one-third the intensity of the molecular ion peak, which is a definitive signature for a monochlorinated compound.

  • Boroxine Formation: It is common to observe a higher mass ion corresponding to the cyclic trimer anhydride (boroxine). For this compound, the boroxine would have the formula (C₈H₆BClO₂)₃ and a significantly higher molecular weight. Its presence can complicate the spectrum but is also characteristic of boronic acids.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy maps out the precise proton and carbon framework, confirming the substitution pattern of the aromatic ring. IR spectroscopy provides unambiguous evidence of the key functional groups: the boronic acid (-B(OH)₂), the ester carbonyl (C=O), and the aromatic system. Finally, mass spectrometry confirms the molecular weight and elemental composition, aided by the characteristic isotopic signature of chlorine. Together, these techniques provide a comprehensive and self-validating dataset, ensuring the identity and purity of this critical synthetic intermediate for researchers in the chemical and pharmaceutical sciences.

References

The Emergence of a Key Synthetic Intermediate: A Technical Guide to (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, a highly functionalized organoboron compound, has emerged as a critical building block in contemporary medicinal chemistry. Its significance is inextricably linked to the development of targeted cancer therapies, most notably as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Veliparib (ABT-888). This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and physicochemical properties of this important molecule. We will delve into the seminal patents that first disclosed its preparation and explore the chemical principles that underpin its synthesis and utility.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are foundational reagents in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The ability to introduce substituted phenyl moieties with high precision and efficiency has revolutionized the construction of complex molecular architectures, a cornerstone of drug discovery. The strategic placement of functional groups on the phenylboronic acid scaffold allows for the fine-tuning of steric and electronic properties, profoundly influencing the biological activity of the target molecules. This compound is a prime example of a bespoke building block, designed for a specific and critical role in the synthesis of a targeted therapeutic agent.

Discovery and Historical Context: A Tale of Targeted Cancer Therapy

The history of this compound is not one of a standalone discovery but is deeply embedded in the developmental journey of the PARP inhibitor, Veliparib (ABT-888), by Abbott Laboratories (now AbbVie)[1]. PARP inhibitors represent a significant advancement in oncology, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.

The first public disclosure of the synthesis and use of this compound appears to be within the patent literature describing the preparation of Veliparib and related compounds. Specifically, the international patent application WO 2006/110816 A2, and its corresponding US counterpart, US Patent Application Publication No. 2006/0229289 A1, lay the groundwork for the synthesis of a new class of 1H-benzimidazole-4-carboxamides as potent PARP inhibitors[2][3]. While these initial patents describe the overall synthetic scheme for Veliparib, later patents, such as US10556887B2, provide more refined and scalable processes for the preparation of Veliparib and its intermediates, including the subject of this guide[2].

The development of this specific boronic acid was a strategic necessity to enable the efficient construction of the Veliparib scaffold. Its unique substitution pattern, a chloro group at the 5-position and a methoxycarbonyl group at the 2-position, was deliberately designed to facilitate the subsequent chemical transformations required to build the final drug molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 913835-27-5N/A
Molecular Formula C₈H₈BClO₄N/A
Molecular Weight 214.41 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 135-145 °CN/A
Solubility Soluble in methanol, ethanol, and other polar organic solvents.N/A

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a representative synthesis adapted from the methodologies disclosed in the patent literature for the preparation of Veliparib intermediates.

Experimental Workflow Diagram

G A Methyl 2-amino-5-chlorobenzoate B Diazotization (NaNO2, HCl) A->B Step 1 C Sandmeyer-type Reaction (B(OH)3 / Intermediate) B->C Step 2 D This compound C->D Step 3

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Diazotization of Methyl 2-amino-5-chlorobenzoate

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve Methyl 2-amino-5-chlorobenzoate in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water to the cooled mixture, maintaining the temperature below 5 °C. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

  • Rationale: The diazotization of the aniline derivative is a classic and efficient method to generate a diazonium salt, a versatile intermediate for introducing a variety of functional groups onto an aromatic ring. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Borylation of the Diazonium Salt

  • Reaction: The freshly prepared diazonium salt solution is then added to a solution containing boric acid. This step can be performed in the presence of a suitable catalyst if required, although in many instances, the reaction proceeds without one.

  • Mechanism: This transformation is a variation of the Sandmeyer reaction. The diazonium group is replaced by the boronic acid moiety. The exact mechanism can be complex and may involve radical or ionic pathways.

  • Work-up: After the reaction is complete, the mixture is typically warmed to room temperature and then extracted with an organic solvent.

Step 3: Isolation and Purification

  • Extraction and Washing: The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent system or by column chromatography, to afford the final product as a white to off-white solid.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of Veliparib.

Role in Veliparib Synthesis

In the synthesis of Veliparib, the boronic acid functionality of this compound is utilized in a Suzuki-Miyaura cross-coupling reaction. This reaction forges a key carbon-carbon bond, connecting the substituted phenyl ring to another heterocyclic component of the Veliparib molecule. The methoxycarbonyl group serves as a precursor to the final carboxamide functionality of the drug, which is essential for its biological activity.

Logical Relationship Diagram

G A This compound B Suzuki-Miyaura Coupling A->B C Veliparib Precursor B->C D Amidation C->D E Veliparib (ABT-888) D->E

Caption: Role of the boronic acid in the synthesis of Veliparib.

Conclusion

This compound stands as a testament to the power of rational design in chemical synthesis for drug discovery. Its emergence from the dedicated efforts to develop the PARP inhibitor Veliparib highlights the critical role of bespoke building blocks in modern medicinal chemistry. A thorough understanding of its synthesis and properties is invaluable for researchers and scientists working on the synthesis of Veliparib and other complex molecular targets. The continued availability of high-quality this compound will undoubtedly facilitate further advancements in the development of life-saving therapeutics.

References

An In-depth Technical Guide to (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and applications, with a particular focus on its role in the construction of complex molecular architectures.

Introduction: A Key Player in Cross-Coupling Chemistry

This compound is a substituted arylboronic acid that has gained prominence as a crucial reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[][2] Its unique substitution pattern, featuring a chloro substituent and a methoxycarbonyl group, offers synthetic chemists strategic advantages for the construction of highly functionalized biaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[3][4] The boronic acid moiety serves as the organoboron nucleophile, while the chloro and ester functionalities provide sites for further chemical elaboration, making it a highly valuable and versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 957062-64-5[5]
Molecular Formula C₈H₈BClO₄[5]
Molecular Weight 214.4 g/mol [5]
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in organic solvents such as methanol, THF, and DMSO

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through a variety of methods, with the lithiation-borylation of a suitable precursor being a common and effective strategy.[6] This section outlines a plausible and detailed protocol based on established chemical principles.

Synthetic Workflow

The synthesis commences with the commercially available methyl 4-chlorobenzoate. A directed ortho-metalation approach, followed by quenching with a trialkyl borate, affords the desired boronic acid.

G A Methyl 4-chlorobenzoate B Directed ortho-Metalation (LDA, THF, -78 °C) A->B 1. C Lithiate Intermediate B->C D Borylation (Triisopropyl borate) C->D 2. E Boronate Ester Intermediate D->E F Aqueous Acidic Workup (e.g., HCl) E->F 3. G This compound F->G

References

A Technical Guide to the Reactivity of the Boronic Acid Group in (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Reactivity

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a versatile reagent in modern organic synthesis. Its structure, featuring a boronic acid group flanked by an ortho methoxycarbonyl group and a meta chloro substituent, presents a unique combination of electronic and steric factors that profoundly influence its reactivity. This guide offers an in-depth analysis of the chemical behavior of this boronic acid, providing insights into its participation in key synthetic transformations. Understanding these nuances is critical for designing efficient synthetic routes and optimizing reaction conditions in research and drug development.

The boronic acid functional group, -B(OH)₂, is a mild Lewis acid and a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions.[1] However, the reactivity of this group is not intrinsic; it is finely tuned by the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of both the chloro and methoxycarbonyl groups, coupled with the steric bulk of the ortho ester, creates a challenging yet synthetically valuable substrate.

Core Reactivity Profile: A Balance of Steric and Electronic Effects

The chemical behavior of this compound is dominated by the interplay of two key factors:

  • Electronic Effects : The phenyl ring is substituted with two electron-withdrawing groups (EWGs): the ortho methoxycarbonyl group (-CO₂Me) and the meta chloro group (-Cl). These groups decrease the electron density of the aromatic ring and the carbon-boron bond.[2] This reduced nucleophilicity can impact the rates of reactions where the aryl group acts as a nucleophile, such as the transmetalation step in Suzuki-Miyaura coupling.[3] The presence of EWGs generally increases the Lewis acidity of the boronic acid.[4][5]

  • Steric Hindrance : The ortho methoxycarbonyl group poses significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of bulky reagents and catalysts, potentially slowing down reaction rates and necessitating carefully chosen ligands and conditions to achieve successful coupling.[6][7]

These competing effects dictate the compound's utility in a range of important chemical transformations.

Key Transformations and Mechanistic Insights
1. Suzuki-Miyaura Coupling: The Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is the most prominent application of arylboronic acids, forming C(sp²)-C(sp²) bonds with exceptional reliability.[8][9] The reaction typically involves a palladium catalyst, a base, and an organic halide or triflate.

Mechanism: The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' R-R' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 R-B(OH)2 Boronate [R-B(OH)3]- Ar-B(OH)2->Boronate Activation Base Base Base->Boronate Boronate->Ar-Pd(II)-Ar'(L2) Ar-X R'-X Ar-X->Ar-Pd(II)-X(L2) Side_Reactions cluster_desired Desired Reactions cluster_side Side Reactions ArBOX This compound Suzuki Suzuki Coupling ArBOX->Suzuki Pd cat., Base, Ar-X ChanLam Chan-Lam Coupling ArBOX->ChanLam Cu cat., Nu-H (N, O) Oxidation Oxidation to Phenol ArBOX->Oxidation Oxidant (m-CPBA, H2O2) Protodeboronation Protodeboronation ArBOX->Protodeboronation Acid/Base/Heat Boroxine Boroxine Formation ArBOX->Boroxine Dehydration (Heat) Hydrolysis Ester Hydrolysis ArBOX->Hydrolysis Strong Base

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Building Block – A Gateway to Innovation

In the landscape of modern synthetic chemistry, the true value of a reagent is not merely in its structure, but in the potential it unlocks. (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, with its distinct substitution pattern, is more than a mere building block for Suzuki-Miyaura cross-coupling reactions. It is a key that opens doors to novel molecular architectures with finely tuned electronic and steric properties. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the untapped research avenues for this versatile compound. We will move beyond the foundational applications and explore the nuanced potential in medicinal chemistry, agrochemicals, and materials science, providing not just a roadmap, but a catalyst for discovery.

Core Reactivity and Strategic Advantages

This compound is a trifunctional reagent, offering a unique combination of a nucleophilic boronic acid, an electron-withdrawing chloro group, and a methoxycarbonyl group that can be further functionalized. This specific arrangement of substituents on the phenyl ring is not arbitrary; it provides strategic advantages in molecular design.

The chloro group at the 5-position influences the electronic properties of the phenyl ring, enhancing its reactivity in certain cross-coupling reactions and providing a potential site for further derivatization. The methoxycarbonyl group at the 2-position introduces a steric constraint that can influence the conformation of the resulting biaryl compounds, a critical factor in modulating biological activity. Furthermore, this ester group can be hydrolyzed to the corresponding carboxylic acid, offering a handle for amide bond formation or other conjugations.

The primary application of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0-1.5 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, 1,4-dioxane, or DMF.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Research Areas in Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.

Development of RORγt Inhibitors for Autoimmune Diseases

A significant and underexplored application of this compound is in the synthesis of Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors. RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. A patent has disclosed the use of this specific boronic acid in the synthesis of potent RORγt inhibitors.[3]

Proposed Research Workflow:

cluster_synthesis Synthesis of RORγt Inhibitor Core cluster_modification Functional Group Interconversion cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide Partner B->C D Biaryl Intermediate C->D E Ester Hydrolysis D->E F Carboxylic Acid Intermediate E->F G Amide Coupling F->G H Final RORγt Inhibitor G->H I In vitro RORγt Binding Assay H->I J Cell-based Th17 Differentiation Assay I->J K In vivo Autoimmune Disease Models J->K

Caption: Synthetic and evaluation workflow for novel RORγt inhibitors.

Further research in this area could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by varying the heterocyclic coupling partner to probe the binding pocket of RORγt and optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluate the metabolic stability, solubility, and permeability of the synthesized compounds to identify candidates with favorable drug-like properties.

  • Exploration of Novel Heterocyclic Scaffolds: Investigate alternative heterocyclic halides that can be coupled with this compound to discover new classes of RORγt inhibitors with different binding modes.

Synthesis of Novel Kinase Inhibitors

The biaryl scaffold is a common motif in many kinase inhibitors. The specific substitution pattern of this compound can be leveraged to design novel inhibitors of kinases implicated in cancer and other diseases. The ortho-methoxycarbonyl group can act as a conformational lock, while the chloro substituent can occupy hydrophobic pockets in the kinase active site.

Table 1: Potential Kinase Targets and Corresponding Heterocyclic Coupling Partners

Kinase TargetHeterocyclic HalideRationale
Epidermal Growth Factor Receptor (EGFR)4-Anilino-6-chloroquinazolineThe resulting scaffold mimics known EGFR inhibitors, with the potential for improved binding affinity due to the unique substitution pattern.
Vascular Endothelial Growth Factor Receptor (VEGFR)4-Chloro-7-methoxyquinolineThe quinoline core is a known hinge-binding motif in VEGFR inhibitors.
Bruton's Tyrosine Kinase (BTK)4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidineThe pyrazolopyrimidine core is a key feature of several approved BTK inhibitors.

Untapped Potential in Agrochemicals

The development of new agrochemicals with improved efficacy and environmental profiles is a continuous challenge. Boronic acids are increasingly used in the synthesis of fungicides, herbicides, and insecticides.[1][4]

Design of Novel Fungicides

Many modern fungicides, such as Boscalid, are based on a biaryl core that inhibits the succinate dehydrogenase (SDH) enzyme in fungi. This compound can be used to synthesize novel SDHI fungicides with potentially improved activity against resistant strains.

Proposed Synthetic Route to a Novel SDHI Fungicide Analogue:

A This compound C Suzuki-Miyaura Coupling A->C B 2-Chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide B->C D Novel SDHI Fungicide Analogue C->D

Caption: Proposed synthesis of a novel SDHI fungicide analogue.

Research in this direction could involve:

  • Bioisosteric Replacement: Systematically replace the chloro and methoxycarbonyl groups with other substituents to understand their impact on fungicidal activity and spectrum.

  • Broad-Spectrum Screening: Test the synthesized compounds against a panel of economically important fungal pathogens.

Frontiers in Materials Science

The unique electronic and steric properties of this compound make it a promising candidate for the synthesis of novel organic materials with applications in electronics and photonics.

Development of Organic Light-Emitting Diodes (OLEDs)

The biaryl structures synthesized from this boronic acid can serve as core components of emissive materials or host materials in OLEDs. The chloro and methoxycarbonyl groups can be used to tune the HOMO/LUMO energy levels and the solid-state packing of the molecules, which are critical for efficient light emission.

Proposed Research Trajectory:

  • Synthesis of Novel Emissive Materials: Couple this compound with various fluorescent or phosphorescent aromatic halides.

  • Photophysical Characterization: Measure the absorption, emission, and quantum yields of the synthesized materials.

  • Device Fabrication and Testing: Fabricate and test OLED devices incorporating the new materials to evaluate their electroluminescent properties.

Conclusion: A Call to Innovate

This compound is far more than a simple chemical intermediate. Its unique trifunctional nature provides a powerful tool for the design and synthesis of novel molecules with significant potential in medicinal chemistry, agrochemicals, and materials science. The research areas outlined in this guide represent just a starting point. It is our hope that this in-depth analysis will inspire researchers to explore the full potential of this versatile building block and, in doing so, push the boundaries of scientific innovation.

References

Methodological & Application

Palladium-catalyzed cross-coupling with (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling with (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing this compound in palladium-catalyzed cross-coupling reactions. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring both successful execution and a deep understanding of the reaction dynamics.

Introduction: The Strategic Importance of Substituted Biaryls

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology has become indispensable in the pharmaceutical and materials science sectors due to its mild conditions and exceptional tolerance for a wide array of functional groups.[1][3]

This compound is a valuable and versatile building block in this context.[4][] Its structure incorporates three key features: the reactive boronic acid moiety, a synthetically useful chloro-substituent, and a sterically influential ortho-methoxycarbonyl group. This combination allows for the strategic synthesis of highly functionalized and complex biaryl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs). Understanding the interplay of these electronic and steric factors is critical for optimizing reaction outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of an aryl halide (Ar¹-X), forming a Pd(II) intermediate.[2] The reactivity of the halide partner typically follows the trend I > Br > Cl > OTf.[1]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar²-B(OR)₃⁻).[2][7] This activated species then displaces the halide on the Pd(II) complex.

  • Reductive Elimination : The final step involves the coupling of the two organic groups (Ar¹ and Ar²) attached to the palladium center. This forms the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product arx Ar¹-X arx->oxidative_addition boronic Ar²B(OH)₂ + Base boronic->transmetalation

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Application Insights: Mastering the Coupling with this compound

Expertise & Experience: Beyond the Stoichiometry

The successful coupling of this compound hinges on navigating its unique electronic and steric profile. From a senior scientist's perspective, this is not a "one-size-fits-all" substrate.

  • Steric Considerations : The ortho-methoxycarbonyl group presents significant steric hindrance around the boron center.[9][10] This can impede the transmetalation step. To overcome this, the choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos) or other trialkylphosphines, are often required.[11][12] These ligands promote the formation of a monoligated Pd(0) species, which is more sterically accessible, and accelerate the rate-limiting reductive elimination step for hindered substrates.[12]

  • Electronic Effects : The chloro and methoxycarbonyl substituents are both electron-withdrawing, which decreases the nucleophilicity of the boronic acid. While this can slow the transmetalation step, it is often less of a challenge than the steric hindrance. The choice of a suitable base and solvent system can effectively mitigate this electronic deactivation.

Trustworthiness: Designing a Self-Validating Protocol

A robust protocol must be designed to minimize common failure points and provide clear checkpoints for success.

  • Minimizing Side Reactions : Two primary side reactions can plague Suzuki couplings: protodeborylation (the replacement of the -B(OH)₂ group with a hydrogen atom) and homocoupling of the boronic acid.[8]

    • Protodeborylation is often exacerbated by excessive water or prolonged reaction times at high temperatures. The protocol should use a carefully controlled amount of water and the reaction should be monitored to avoid unnecessary heating after completion.

    • Homocoupling is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and trigger a separate catalytic cycle.[8] Therefore, the most critical aspect of the experimental setup is ensuring a rigorously inert atmosphere. This is achieved by using properly dried glassware and thoroughly degassing all solvents and the reaction mixture itself.

  • Reaction Monitoring : Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the gradual consumption of the limiting reagent (typically the aryl halide) and the appearance of a new, higher Rf (less polar) spot corresponding to the biaryl product.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for different aryl halide partners.

Data Presentation: Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Aryl Halide Aryl Bromide (1.0 equiv)Good balance of reactivity and stability.
Boronic Acid This compound (1.2–1.5 equiv)Slight excess ensures complete consumption of the limiting halide.
Pd Pre-catalyst SPhos Pd G3 (1–3 mol%)A robust, air-stable pre-catalyst with a bulky ligand ideal for hindered couplings.
Base K₃PO₄ (2.0–3.0 equiv)A moderately strong base effective for boronic acid activation without promoting ester hydrolysis.[13]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Aprotic solvent solubilizes organic components; water is crucial for base and boronate activity.[6][14]
Temperature 80–100 °CProvides sufficient thermal energy to overcome activation barriers for hindered substrates.
Reaction Time 4–24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Dry Glassware degas 2. Degas Solvents setup->degas charge 3. Charge Reagents (under inert gas) degas->charge add_solvent 4. Add Degassed Solvents charge->add_solvent heat 5. Heat & Stir (Monitor Progress) add_solvent->heat quench 6. Cool & Quench heat->quench extract 7. Aqueous Extraction quench->extract purify 8. Column Chromatography extract->purify analyze 9. Characterize Product purify->analyze

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials & Reagents:

  • Aryl Bromide (e.g., 1.0 mmol, 1.0 equiv)

  • This compound (1.3 mmol, 1.3 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (2.5 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL dioxane, 1 mL water). Add the solvent mixture to the flask via syringe. The reaction mixture should be stirred vigorously.

  • Heating and Monitoring : Immerse the flask in a preheated oil bath at 90 °C. Monitor the reaction's progress by periodically taking small aliquots for TLC or LC-MS analysis until the aryl bromide is consumed.

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure biaryl product.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[15][16]

  • Palladium Catalysts : Palladium compounds are heavy metal catalysts and should be handled with care. Used palladium catalysts, particularly when finely divided on a filter medium, can be pyrophoric and may ignite solvents upon exposure to air.[16] Quench filter cakes carefully while still wet.

  • Boronic Acids : While generally having low toxicity, boronic acids are fine powders and inhalation should be avoided.[15]

  • Solvents : Anhydrous organic solvents like 1,4-dioxane and THF can form explosive peroxides. Use freshly opened bottles or test for peroxides if the solvent has been stored for an extended period. These solvents are also flammable.[17]

  • Bases : Handle powdered bases like K₃PO₄ carefully to avoid creating dust.

References

Application Notes and Protocols for the Use of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring an electron-withdrawing chloro group, a sterically influential methoxycarbonyl group, and a reactive boronic acid moiety, makes it a strategic building block for the synthesis of a wide array of complex organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into its chemical properties, safe handling procedures, and provide a detailed, field-proven protocol for its application, underpinned by mechanistic insights and authoritative references.

Chemical Properties and Handling

Proper understanding and handling of this compound are paramount for successful and safe experimentation.

PropertyValue
CAS Number 957062-64-5[1]
Molecular Formula C₈H₈BClO₄[1]
Molecular Weight 214.4 g/mol [1]
Appearance Typically an off-white to white solid
Solubility Soluble in many organic solvents such as dioxane, THF, DMF, and alcohols.
Stability and Storage

Arylboronic acids, while generally stable, can undergo protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This decomposition pathway can be influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. The presence of both an electron-withdrawing chloro group and a methoxycarbonyl group on the phenyl ring of the title compound can influence its stability. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents to minimize degradation.

Safety Precautions

As with all boronic acid derivatives, appropriate safety measures must be observed. Boronic acids are generally considered to be of low toxicity, however, they can cause irritation upon contact with the skin and eyes. Inhalation of dust should be avoided. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2][3][4] This reaction is widely lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Base_input [R²-B(OR)₃]⁻ Base_input->Transmetalation RX_input R¹-X RX_input->OxAdd Boronic_input R²-B(OH)₂ + Base Boronic_input->Base_input

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The conditions may require optimization for different coupling partners.

Materials and Reagents
  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser, etc.)

  • Magnetic stirrer and heating plate

Experimental Workflow

Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio), via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Rationale for Experimental Choices
  • Stoichiometry: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable or complex aryl halide.

  • Catalyst: The choice of palladium catalyst and ligand is crucial for the reaction's success. For less reactive aryl chlorides, more sophisticated ligand systems, such as those developed by Buchwald or Fu, may be necessary.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield, and it often needs to be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent and water is commonly employed. Water is often necessary for the dissolution of the base and can facilitate the transmetalation step. The choice of organic solvent can influence the solubility of the reagents and the reaction temperature.

Applications in Synthesis: Benzocoumarin Scaffolds

Arylboronic acids are key precursors in the synthesis of various heterocyclic compounds. For instance, substituted phenylboronic acids can be utilized in palladium-catalyzed reactions for the construction of benzocoumarin frameworks, which are present in numerous biologically active molecules and natural products.[5] The title compound, with its specific substitution pattern, can serve as a valuable building block for the synthesis of novel benzocoumarin derivatives with potential applications in medicinal chemistry and materials science.

Conclusion

This compound is a highly useful and versatile reagent in organic synthesis. A thorough understanding of its properties, coupled with meticulous adherence to safe handling protocols, is essential for its effective application. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for incorporating this building block into a wide range of molecular architectures. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to confidently and successfully utilize this valuable synthetic tool in their research and development endeavors.

References

The Strategic Application of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological profiles. Among the vast arsenal of reagents available to medicinal chemists, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide delves into the specific applications of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid , a uniquely functionalized reagent, providing in-depth insights and detailed protocols for its utilization in the synthesis of medicinally relevant compounds.

Introduction: A Building Block of Strategic Importance

This compound is a trifunctional building block characterized by the presence of a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group on the phenyl ring. This distinct arrangement of functional groups offers several advantages in multi-step synthetic campaigns:

  • Orthogonal Reactivity: The boronic acid is primed for Suzuki-Miyaura cross-coupling, while the chloro and ester functionalities can be retained for subsequent transformations, allowing for a modular and convergent synthetic strategy.

  • Electronic and Steric Tuning: The electron-withdrawing nature of the chloro and methoxycarbonyl groups influences the electronic properties of the phenyl ring, impacting both the reactivity of the boronic acid and the properties of the final molecule. The ortho-ester group also introduces steric hindrance that can direct the conformation of the resulting biaryl products.

  • Precursor to Key Pharmacophores: The methoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in drug candidates for improving solubility and providing a handle for further derivatization.

These features make this compound a valuable intermediate in the synthesis of various therapeutic agents, most notably in the development of enzyme inhibitors.

Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3]

The general scheme for the Suzuki-Miyaura coupling involving this compound is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product Substituted Biaryl Product Boronic_Acid->Product + Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of PARP Inhibitors

A significant application of this boronic acid is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5][6] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.

This compound serves as a key precursor for constructing the biaryl core of certain PARP inhibitors. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this boronic acid with a heterocyclic halide, a common step in the synthesis of these inhibitors.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Heteroaryl halide (e.g., 2-chloro-4-methylpyrimidine) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the heteroaryl halide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Via cannula, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Parameters

EntryHeteroaryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
22-BromopyridinePd(dppf)Cl₂Cs₂CO₃DME851688
34-Bromo-1H-pyrazoleSPhos Pd G3K₃PO₄Toluene/H₂O100892

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency.[7] For simple substrates, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with less reactive chlorides, more sophisticated catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos) are employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.[9] Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used, with the latter often being more effective for challenging substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step. The organic solvent ensures the solubility of the organic reactants and catalyst.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[10][11] The biaryl motif is a common feature in many kinase inhibitors, often serving to occupy adjacent hydrophobic pockets in the ATP-binding site of the kinase. This compound can be utilized to introduce a substituted phenyl ring that can be further functionalized to optimize binding affinity and selectivity.[12]

The synthesis of kinase inhibitors often involves the coupling of the boronic acid with a functionalized heterocyclic core, such as a pyrimidine, purine, or pyrazole.[7][13]

Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Heterocyclic_Core Functionalized Heterocyclic Halide Heterocyclic_Core->Suzuki_Coupling Biaryl_Intermediate Biaryl Intermediate Suzuki_Coupling->Biaryl_Intermediate Further_Functionalization Further Functionalization Biaryl_Intermediate->Further_Functionalization Kinase_Inhibitor Kinase Inhibitor Further_Functionalization->Kinase_Inhibitor

Caption: Synthetic workflow for kinase inhibitors.

Protocol 2: Post-Coupling Hydrolysis of the Methoxycarbonyl Group

Following the successful Suzuki-Miyaura coupling, the methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, a key step in the synthesis of many drug candidates.

Materials:

  • Biaryl product from Protocol 1 (1.0 equiv)

  • Lithium hydroxide (LiOH) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the biaryl product in a mixture of THF and water (typically 3:1).

  • Add lithium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid derivative.

Conclusion and Future Outlook

This compound is a strategically valuable building block in medicinal chemistry. Its primary application lies in the construction of complex biaryl and heteroaryl structures through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The orthogonal reactivity of its functional groups allows for the streamlined synthesis of enzyme inhibitors, such as those targeting PARPs and kinases. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the judicious use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

The Strategic Application of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid (CAS 957062-64-5) has emerged as a particularly valuable reagent, distinguished by its unique trifunctional substitution pattern. The presence of a boronic acid moiety, a chloro group, and a methoxycarbonyl group on the same phenyl ring provides a confluence of reactivity and functionality that synthetic chemists can strategically exploit. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block, with a focus on its application in the synthesis of high-value, complex molecules, particularly in the context of drug discovery.

The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. The chloro substituent offers a secondary site for cross-coupling or other nucleophilic aromatic substitution reactions, allowing for sequential and site-selective elaboration of the molecular scaffold. The methoxycarbonyl group, an electron-withdrawing entity, modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid and the chloro group. Furthermore, the ester functionality can serve as a handle for further synthetic transformations, such as amide bond formation, or can be a key pharmacophoric element in the final target molecule. This unique combination of features makes this compound a powerful tool for the construction of intricate molecular architectures, as will be demonstrated in the subsequent sections.

Key Applications in Complex Molecule Synthesis: A Focus on Biaryl Scaffolds

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate sterically hindered and electronically diverse biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules and functional materials.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The general catalytic cycle proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_Ln Ar-Pd(II)(X)Ln Oxidative_Addition->Ar-Pd(II)-X_Ln Ar-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-R_Ln Ar-Pd(II)(R)Ln Ar-Pd(II)-X_Ln->Ar-Pd(II)-R_Ln Base Base [R-B(OH)3]- [R-B(OH)₃]⁻ Base->[R-B(OH)3]- activates R-B(OH)2 R-B(OH)₂ R-B(OH)2->[R-B(OH)3]- [R-B(OH)3]-->Ar-Pd(II)-R_Ln transfers R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln regenerates Ar-R Ar-R Reductive_Elimination->Ar-R product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, and these parameters often need to be optimized for specific substrates. The ortho-methoxycarbonyl group in this compound can present steric hindrance, which may necessitate the use of bulky phosphine ligands to facilitate the reductive elimination step.

Application Showcase: Synthesis of a PRMT5 Inhibitor Intermediate

A notable application of this compound is in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising therapeutic target in oncology. One such inhibitor, JNJ-64619178, utilizes a key biaryl fragment constructed via a Suzuki-Miyaura coupling reaction with this boronic acid.

Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Key Biaryl Intermediate

This protocol describes the synthesis of methyl 4'-amino-5-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate, a key intermediate in the synthesis of PRMT5 inhibitors, adapted from patented procedures.

Diagram: Synthetic Workflow for the Biaryl Intermediate

Synthetic_Workflow reagents This compound 5-Bromo-2-(trifluoromethyl)aniline Pd(dppf)Cl₂ Na₂CO₃ reaction Suzuki-Miyaura Coupling Dioxane/H₂O 80-100 °C reagents->reaction 1. Combine workup Aqueous Workup Extraction with EtOAc reaction->workup 2. Reaction Quench purification Column Chromatography (Silica gel) workup->purification 3. Purification product Methyl 4'-amino-5-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate purification->product 4. Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound957062-64-5214.431.21.2
5-Bromo-2-(trifluoromethyl)aniline445-02-3240.031.01.0
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))72287-26-4731.740.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,4-Dioxane (anhydrous)123-91-188.11--
Water (degassed)7732-18-518.02--

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-(trifluoromethyl)aniline (1.0 equiv), this compound (1.2 equiv), sodium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 10 mL dioxane, 2 mL water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Expected Outcome:

This procedure typically provides the desired biaryl product in good to excellent yields (70-90%), depending on the specific reaction scale and purification efficiency. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich ferrocenyl phosphine that is effective in promoting both the oxidative addition and reductive elimination steps, particularly with sterically demanding or electronically deactivated substrates.

  • Role of the Base: A base is essential for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is crucial for the transmetalation step. Sodium carbonate is a commonly used inorganic base that is effective and generally well-tolerated by many functional groups.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often used to ensure complete consumption of the more valuable or complex coupling partner (in this case, the aniline derivative).

Conclusion: A Versatile and Strategic Building Block

This compound is a highly valuable and strategically designed building block for the synthesis of complex molecules. Its trifunctional nature allows for the construction of intricate biaryl scaffolds through the robust and reliable Suzuki-Miyaura cross-coupling reaction, with the potential for further synthetic elaborations. The successful application of this reagent in the synthesis of advanced pharmaceutical intermediates, such as those for PRMT5 inhibitors, underscores its importance in modern drug discovery. By understanding the nuances of its reactivity and the key parameters of the Suzuki-Miyaura coupling, researchers can effectively leverage the unique properties of this building block to accelerate their synthetic endeavors and access novel chemical space.

References

Application Note: A Step-by-Step Guide for the Suzuki-Miyaura Coupling of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] This guide provides a detailed protocol and expert insights for a Suzuki reaction utilizing a specific and valuable building block: (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid (CAS 957062-64-5).[3]

The primary challenge in coupling this substrate lies in the use of an aryl chloride. The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, necessitating a carefully selected catalytic system to facilitate the rate-limiting oxidative addition step.[4][5] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust methodology and explaining the rationale behind each critical parameter to ensure reproducible and high-yielding results.

The Suzuki-Miyaura Catalytic Cycle: Activating Aryl Chlorides

The mechanism of the Suzuki reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For aryl chlorides, this step has a high activation energy. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial. These ligands stabilize the Pd(0) species, increase its electron density, and promote the cleavage of the strong C-Cl bond.[2][5]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium center. Before this can occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) complex.[7][8][9]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-Cl (Aryl Chloride) aryl_halide->oxidative_addition pd_complex1 trans-Ar¹-Pd(II)(Cl)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid Ar²-B(OH)₂ ate_complex [Ar²-B(OH)₃]⁻ (Boronate Complex) boronic_acid->ate_complex base Base (e.g., K₃PO₄) base->ate_complex ate_complex->transmetalation pd_complex2 cis-Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol Design & Reagent Selection

The success of coupling an unactivated aryl chloride like this compound hinges on the judicious selection of each component.

  • Palladium Source & Ligand : A simple palladium source like Palladium(II) acetate (Pd(OAc)₂) is often used, which is reduced in situ to the active Pd(0) species. The choice of ligand is critical. We recommend a biaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . Its bulk and electron-donating properties are highly effective for the oxidative addition of aryl chlorides.[5]

  • Base : The choice of base must balance the need to form the boronate "ate" complex with the potential for hydrolysis of the methoxycarbonyl ester group on the boronic acid. A strong base like NaOH could saponify the ester, especially at elevated temperatures. Therefore, a moderately strong inorganic base like potassium phosphate (K₃PO₄) is an excellent choice. It is effective in promoting the reaction while minimizing ester degradation.[10]

  • Solvent : A solvent system that can dissolve both the organic substrates and the inorganic base is required. A biphasic mixture of an organic solvent and water is ideal. 1,4-Dioxane and water is a robust and widely used system that facilitates the interaction between all reaction components.[11] Toluene/water is another common alternative.[10]

  • Temperature : Reactions involving aryl chlorides typically require elevated temperatures to overcome the activation barrier of the oxidative addition step. A temperature of 100-110 °C is generally effective.[11]

Table of Reagents and Materials
Reagent / MaterialFormulaM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.Purpose
Aryl Halide (e.g., 2-bromopyridine)C₅H₄BrN157.98158 mg (1.0 mmol)1.0Coupling Partner
This compoundC₈H₈BClO₄214.42257 mg (1.2 mmol)1.2Boronic Acid
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.504.5 mg (0.02 mmol)0.02Catalyst Precursor
SPhosC₂₇H₃₈O₂P410.5616.4 mg (0.04 mmol)0.04Ligand
Potassium Phosphate (K₃PO₄)K₃PO₄212.27637 mg (3.0 mmol)3.0Base
1,4-DioxaneC₄H₈O₂88.114 mL-Solvent
Water (degassed)H₂O18.021 mL-Co-solvent
Schlenk flask / Reaction vial with stir bar--1-Reaction Vessel
Condenser--1-Prevent Solvent Loss
Nitrogen or Argon gas supplyN₂ / Ar---Inert Atmosphere

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Quantities should be adjusted accordingly for different scales.

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Reaction Setup and Degassing
  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[11]

  • Seal the flask with a septum or cap.

  • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Reagent Addition
  • Using a syringe, add 1,4-dioxane (4 mL) followed by degassed water (1 mL) to the flask containing the solids.

  • Briefly bubble the inert gas through the reaction mixture for 5-10 minutes to ensure the solvent is thoroughly degassed.

Reaction Execution and Monitoring
  • Place the sealed flask in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously. In biphasic systems, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient mass transfer.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture periodically (e.g., every 1-2 hours) until the starting aryl halide is consumed.

Workup and Extraction
  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water and dilute with 15 mL of an organic solvent such as ethyl acetate.[12]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Purification
  • The crude residue can be purified by flash column chromatography on silica gel.[13]

  • The appropriate eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a common starting point. The polarity of the eluent should be determined by TLC analysis of the crude product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality reagents (wet base, decomposed boronic acid).1. Ensure thorough degassing of solvents and purging of the reaction vessel.2. Increase temperature to 110-120 °C.3. Use freshly opened or properly stored reagents. Ensure the base is finely powdered and dry.[11]
Protodeboronation Presence of excess water or acidic impurities, leading to the replacement of the boronic acid group with hydrogen.Use anhydrous solvents (if not using a biphasic system) and ensure the base is not hygroscopic. Minimize reaction time once the starting material is consumed.
Homocoupling Coupling of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species.[10]Rigorously exclude oxygen from the reaction. Ensure the Pd(OAc)₂ is fully reduced to Pd(0) by the ligand.
Ester Hydrolysis The base is too strong or the reaction time at high temperature is too long.Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10] Attempt the reaction at a lower temperature for a longer duration.

Safety and Handling

  • General : Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • This compound : May cause skin and eye irritation. Avoid inhalation of dust.[14]

  • Palladium Catalysts : Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • 1,4-Dioxane : Is a suspected carcinogen and is flammable. Handle with extreme care, avoiding inhalation of vapors and skin contact.

  • Potassium Phosphate : Can be corrosive and cause irritation. Avoid contact with skin and eyes.

  • Workup : Quenching the reaction and subsequent extractions should be performed carefully. Always vent the separatory funnel frequently.

References

Catalysts and conditions for reactions involving (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Coupling

I'm deep into the research phase now. Google's my main ally; I'm compiling data on typical reactions, especially the Suzuki-Miyaura coupling involving (5-Chloro -2-(methoxycarbonyl)phenyl)boronic acid. I'm aiming to establish a solid foundation of existing knowledge.

Focusing on Reaction Details

I've been drilling down on the specific catalysts, ligands, bases, and solvents used in these Suzuki-Miyaura couplings. I'm finding tons of info on temperature and time effects. I plan to organize it all into a handy table summarizing different conditions and outcomes. The mechanistic stuff is also starting to clarify the reagent selection rationale.

Building the Application Note

I'm now outlining the application note's structure. It'll start with an intro to the boronic acid's importance, then dive deep into Suzuki-Miyaura coupling, including the mechanism. I'm gathering data for a table on reaction conditions versus outcomes and drafting the experimental protocol. Diagrams illustrating the catalytic cycle and a workflow for optimizing conditions will also be included, as well as an exhaustive list of references.

Application Notes and Protocols for the Use of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental framework for the effective utilization of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols herein are tailored to address the specific electronic properties of this substrate and the presence of a base-sensitive methoxycarbonyl group. This document offers researchers, scientists, and drug development professionals a robust foundation, encompassing not only step-by-step procedures but also the underlying chemical principles, optimization strategies, and troubleshooting solutions.

Introduction and Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] The reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[2]

This compound is an attractive reagent due to its bifunctional nature. The chloro and methoxycarbonyl substituents render the phenyl ring electron-deficient, which can influence its reactivity in the Suzuki-Miyaura catalytic cycle. Furthermore, the presence of a methyl ester group necessitates careful selection of reaction conditions, particularly the base, to prevent unwanted hydrolysis. This guide provides a validated starting point for researchers, balancing reactivity with the preservation of functional group integrity.

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 957062-64-5[3][4][5]
Molecular Formula C₈H₈BClO₄[4][5]
Molecular Weight 214.40 g/mol [4][5]
Appearance White to off-white powder/crystals
IUPAC Name (5-chloro-2-methoxycarbonylphenyl)boronic acid[3]
InChI Key JHPMDNPILTXCFY-UHFFFAOYSA-N[3]
SMILES B(C1=C(C=CC(=C1)Cl)C(=O)OC)(O)O[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is crucial for understanding the role of each reaction component.

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated to form the new biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Equipment
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Heating and stirring module (oil bath or heating mantle)

  • TLC or LC-MS for reaction monitoring

Rationale for Component Selection
  • Aryl Halide: An aryl bromide is chosen as a good balance of reactivity and stability. The reactivity order is generally I > Br > Cl.[7]

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a robust Pd(II) precatalyst that forms a highly active catalytic species in situ and is often effective for challenging couplings.

  • Base: A moderately strong inorganic base like K₂CO₃ is selected to minimize the risk of hydrolyzing the methyl ester group, a known issue with stronger bases like NaOH or KOH.[6] K₃PO₄ is also an excellent alternative for base-sensitive substrates.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Step-by-Step Procedure

The following workflow diagram illustrates the key stages of the experimental setup.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base, Catalyst) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents heating 4. Heat and Stir (e.g., 80-100 °C) solvents->heating monitoring 5. Monitor Progress (TLC / LC-MS) heating->monitoring quench 6. Cool and Quench monitoring->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify

Figure 2: Experimental Workflow Diagram.
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material (the aryl bromide) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Summary of Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Boronic Acid:Aryl Halide Ratio 1.2 : 1.0A slight excess of the boronic acid is common to drive the reaction to completion and account for potential protodeboronation.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Milder bases to prevent hydrolysis of the methyl ester.[6]
Catalyst Loading 2-5 mol%Typical loading for many Suzuki couplings. May require optimization.
Solvent Dioxane/H₂O or Toluene/H₂O (4:1 or 5:1)Solvents must be thoroughly degassed to prevent catalyst deactivation.
Temperature 80 - 100 °CSufficient to promote the reaction without causing significant degradation of reagents.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Inappropriate base or temperature.1. Use a fresh batch of catalyst or test it on a known, reliable reaction.2. Ensure solvents are rigorously degassed by sparging with an inert gas or by freeze-pump-thaw cycles.3. Screen different bases (e.g., Cs₂CO₃, KF) and vary the temperature.
Protodeboronation of Boronic Acid 1. Presence of excess water.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong.1. Use anhydrous conditions if possible, or minimize the amount of water.2. Attempt the reaction at a lower temperature for a longer duration.3. Switch to a milder base like KF.
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4]Improve the degassing procedure for the reaction mixture and solvents.[9]
Hydrolysis of Methyl Ester The base is too strong or the reaction temperature is too high.Use a milder base such as K₃PO₄ or KF.[6] Consider running the reaction at a lower temperature.
Dehalogenation of Aryl Halide Side reaction occurring after oxidative addition.This can be complex. Sometimes changing the ligand or solvent system can mitigate this issue.

Conclusion

This compound is a versatile reagent for constructing C-C bonds via the Suzuki-Miyaura reaction. Success in its application hinges on a rational approach to experimental design, particularly in the selection of a base that is compatible with the ester functionality and a catalyst system active enough for an electron-deficient substrate. The protocols and insights provided in this guide are intended to serve as a robust starting point for optimization, enabling researchers to efficiently synthesize target molecules for a wide range of applications.

References

Application Notes and Protocols for (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the applications of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in materials science, with a focus on its role as a key building block in the synthesis of advanced organic materials. We will explore its utility in the development of materials for Organic Light-Emitting Diodes (OLEDs) and functional polymers, underpinned by detailed experimental protocols.

Introduction: A Versatile Building Block for Organic Electronics

This compound, with the CAS Number 957062-64-5, is an aromatic boronic acid derivative. Its structure, featuring a chlorine atom and a methoxycarbonyl group on the phenyl ring, offers unique electronic and steric properties to the molecules it helps create. These substitutions allow for the fine-tuning of properties such as solubility, energy levels (HOMO/LUMO), and intermolecular interactions in the resulting materials. This makes it a valuable reagent for the synthesis of bespoke organic molecules for a range of applications, particularly in organic electronics.

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical compound in a research setting.

PropertyValueReference
CAS Number 957062-64-5[1][2]
Molecular Formula C₈H₈BClO₄[2]
Molecular Weight 214.41 g/mol
Appearance White to off-white solid
Purity Typically >96%
Solubility Soluble in many organic solvents such as THF, DMF, and Dioxane.

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Wash hands and any exposed skin thoroughly after handling.

    • Use in a well-ventilated area or under a fume hood.

    • Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific MSDS provided by the supplier before handling this compound and perform a thorough risk assessment for their intended experiment.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between an organoboron compound (like our boronic acid) and an organohalide or triflate. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of reactants.

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Application in Organic Light-Emitting Diodes (OLEDs)

While specific research detailing the use of this compound in OLEDs is not widely published, its structural motifs are highly relevant to the design of host and charge-transport materials. The chloro and methoxycarbonyl substituents can be strategically employed to:

  • Tune Energy Levels: The electron-withdrawing nature of these groups can lower the HOMO and LUMO energy levels of the resulting molecule, which is crucial for optimizing charge injection and transport in OLED devices.

  • Enhance Morphological Stability: The steric bulk and polarity introduced by these groups can disrupt intermolecular packing, leading to amorphous thin films with higher glass transition temperatures (Tg). This is critical for preventing crystallization and ensuring the long-term operational stability of the OLED device.

  • Improve Solubility: The methoxycarbonyl group can enhance the solubility of the final material in organic solvents, facilitating device fabrication through solution-based processes like spin-coating or inkjet printing.

Hypothetical Application Workflow:

The following diagram illustrates a general workflow for the synthesis of a potential hole-transporting material for an OLED using this compound.

G cluster_synthesis Synthesis of Hole Transport Material cluster_device OLED Device Fabrication start This compound + Aryl Dibromide suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->suzuki Reactants purification Purification (Column Chromatography, Recrystallization) suzuki->purification Crude Product characterization Characterization (NMR, Mass Spec, Elemental Analysis) purification->characterization Purified Product material Final Hole Transport Material characterization->material Validated Material fabrication Solution Processing (Spin Coating) material->fabrication Material Input testing Device Performance Testing (Electroluminescence, Efficiency, Lifetime) fabrication->testing

Workflow for OLED Material Synthesis and Testing.

Detailed Experimental Protocol: A General Suzuki-Miyaura Coupling

The following protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Note: This is a general guideline, and optimization of the reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Aryl bromide (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., a mixture of Toluene and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at a temperature of 80-100 °C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Application in Functional Polymers

The principles of using this compound in Suzuki-Miyaura coupling can be extended to the synthesis of conjugated polymers. In this context, it can be copolymerized with a di- or multi-functional comonomer (e.g., a dibromoaryl compound) to create a polymer backbone with tailored electronic and physical properties.

Potential Advantages in Polymer Synthesis:

  • Processability: The inclusion of the methoxycarbonyl group can enhance the solubility of the resulting polymer, which is a critical factor for solution-based processing techniques.

  • Functionality: The ester group can be further modified post-polymerization to introduce other functional moieties, allowing for the creation of a diverse range of materials from a single polymer precursor.

  • Electronic Properties: The chloro and methoxycarbonyl groups influence the electron affinity and ionization potential of the polymer, which is important for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Polymer Synthesis Workflow:

Workflow for Functional Polymer Synthesis.

Conclusion and Future Outlook

This compound is a promising building block for the synthesis of advanced organic materials. Its substituted phenyl ring provides a means to rationally design molecules and polymers with specific electronic and physical properties. While its full potential in materials science is still being explored, its utility in Suzuki-Miyaura cross-coupling reactions positions it as a valuable tool for researchers in organic electronics and polymer chemistry. Future research will likely focus on the synthesis of novel materials incorporating this moiety and the detailed characterization of their performance in devices such as OLEDs, OPVs, and OFETs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to enhance the yield and success of Suzuki-Miyaura coupling reactions involving (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid. This particular boronic acid presents unique challenges due to the steric hindrance and electronic effects of its ortho- and para-substituents. This resource is designed to provide you with the expertise to navigate these challenges effectively.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific experimental problems you may encounter. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving it.

Q1: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I improve my yield?

Low conversion is a frequent issue, often stemming from suboptimal reaction conditions that fail to overcome the specific challenges posed by this sterically hindered and electronically deactivated boronic acid.[1][2]

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating.[1]

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions promote its reduction to Pd(0). Alternatively, start with a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[2] Crucially, rigorous degassing of solvents and reactants is necessary to prevent catalyst oxidation.[3]

  • Inefficient Oxidative Addition: The aryl halide coupling partner might be electron-rich or sterically hindered, slowing down the initial oxidative addition step.[2][4]

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective as they promote the formation of a reactive, coordinatively unsaturated Pd(0) species.[1][5]

  • Poor Transmetalation: The boronic acid needs to be activated by a base to form a boronate species, which then undergoes transmetalation with the palladium complex.[6][7][8] This step can be sluggish.

    • Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the active boronate.[2] The choice of solvent is also critical; a biphasic system like dioxane/water or THF/water can be beneficial as the water helps to dissolve the inorganic base.[9]

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barriers.

    • Solution: Gradually increase the reaction temperature. For many Suzuki couplings, temperatures between 80-110 °C are effective.[2]

Q2: I am seeing significant amounts of a side-product that appears to be the result of my boronic acid coupling with itself (homocoupling). How can I minimize this?

Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow.[10] It is often mediated by residual Pd(II) species or the presence of oxygen.[3]

Potential Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen can promote the homocoupling of boronic acids.

    • Solution: Ensure thorough degassing of your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. A subsurface sparge with nitrogen before adding the catalyst can be particularly effective.[3][10]

  • High Concentration of Pd(II): Free Pd(II) in the reaction mixture can facilitate homocoupling.

    • Solution: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[3] Starting with a Pd(0) source is also advisable.

  • Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting homocoupling.

    • Solution: Experiment with different palladium sources and ligands. Bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[1][5]

Q3: My primary side-product is the dechlorinated and/or deboronated starting material. What is causing this protodeboronation and how can I prevent it?

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[11] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[11][12]

Potential Causes & Solutions:

  • Harsh Basic Conditions: Strong bases in aqueous media can accelerate protodeboronation.[11]

    • Solution: Switch to milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[2][6] For extremely sensitive substrates, consider using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[13][14]

  • Elevated Temperature: Higher temperatures increase the rate of protodeboronation.[2]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Careful monitoring is key.

  • Boronic Acid Instability: The boronic acid itself may be inherently unstable under the reaction conditions.

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[15][16] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[17]

Q4: The ester group on my boronic acid is being hydrolyzed during the reaction. How can I protect it?

The methoxycarbonyl group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.

Potential Causes & Solutions:

  • Strong Base: Strong bases like NaOH or KOH will readily hydrolyze the ester.

    • Solution: Use a milder, non-hydroxide base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[18] Potassium fluoride (KF) is also an excellent choice for reactions with base-sensitive functional groups as it can activate the boronic acid without promoting ester hydrolysis.[6]

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of hydrolysis.

    • Solution: Optimize the reaction to proceed at a lower temperature and for a shorter duration. A more efficient catalyst system with bulky, electron-rich ligands can help achieve this.[1]

Frequently Asked Questions (FAQs)

What is the role of the base in the Suzuki coupling reaction?

The base plays a crucial role in the catalytic cycle. It activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8][16] This boronate then undergoes transmetalation with the Pd(II) complex, transferring the aryl group to the palladium center. The base is also involved in the regeneration of the active catalyst.[16]

Which palladium catalyst and ligand combination is best for this specific boronic acid?

Due to the steric hindrance from the ortho-methoxycarbonyl group, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] A more robust system is required.

Recommended Systems:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are excellent precatalysts.

  • Ligand: Bulky, electron-rich monophosphine ligands are highly recommended. Good choices include:

    • Buchwald Ligands: SPhos, XPhos, or RuPhos.[1][5]

    • Alkylphosphines: P(t-Bu)₃ or PCy₃.[6]

These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.[1][6]

What are the ideal solvents for this reaction?

Aprotic polar solvents, often in combination with water, are generally the most effective.[9]

Recommended Solvent Systems:

  • 1,4-Dioxane / Water

  • Tetrahydrofuran (THF) / Water

  • Toluene / Water

  • N,N-Dimethylformamide (DMF) (use with caution, can be difficult to remove)

The aqueous phase is important for dissolving the inorganic base and facilitating the formation of the active boronate species.[9] For highly sensitive substrates where protodeboronation is a major concern, anhydrous conditions can be employed.[13][14]

How can I effectively purify my final product?

Purification can be challenging due to the presence of unreacted boronic acid, homocoupled byproducts, and residual palladium.

Standard Purification Protocol:

  • Workup: After the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic base and other water-soluble impurities.[5]

  • Filtration: To remove residual palladium, you can filter the organic layer through a pad of Celite.

  • Column Chromatography: The most effective method for separating the desired product from organic impurities is flash column chromatography on silica gel.[5] The polarity of the eluent will depend on the specific properties of your product.

Experimental Protocols & Data

Optimized General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide.

Reagents & Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, and finely powdered K₃PO₄.

  • Seal the flask and purge with an inert gas for 15-20 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.

  • Add the degassed dioxane/water solvent mixture to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Optimization Summary
ParameterStandard ConditionOptimized Condition for High YieldRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Bulky, electron-rich ligand accelerates reaction and improves yield for hindered substrates.[1][5]
Base Na₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Stronger base more effectively forms the active boronate species.[2]
Solvent Toluene1,4-Dioxane/H₂O (4:1)Aqueous mixture improves base solubility and facilitates boronate formation.[9]
Temperature 80 °C100 °CHigher temperature helps overcome activation energy for sterically demanding substrates.[2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBOH2 Ar'B(OH)₂ ArBoronate [Ar'B(OH)₃]⁻ ArBOH2->ArBoronate Base Base (e.g., K₃PO₄) Base->ArBoronate ArBoronate->ArPdAr_prime ArX Ar-X ArX->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Issue CheckConversion Is the starting material consumed? Start->CheckConversion SideProducts What are the major side-products? CheckConversion->SideProducts Yes NoReaction Optimize Catalyst, Ligand, Base, and Temperature CheckConversion->NoReaction No Homocoupling Homocoupling Observed SideProducts->Homocoupling Homocoupling Deboronation Protodeboronation Observed SideProducts->Deboronation Protodeboronation Hydrolysis Ester Hydrolysis Observed SideProducts->Hydrolysis Ester Hydrolysis SolveHomocoupling Degas thoroughly Add mild reducing agent Use Pd(0) source Homocoupling->SolveHomocoupling SolveDeboronation Use milder base (K₃PO₄, KF) Lower temperature Use boronic ester Deboronation->SolveDeboronation SolveHydrolysis Use non-hydroxide base (K₂CO₃, KF) Optimize for lower temp/time Hydrolysis->SolveHydrolysis

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

References

Common side reactions with (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile yet challenging reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a valuable building block in organic synthesis, enabling the introduction of a substituted phenyl moiety in the construction of complex molecules. However, its utility can be hampered by a number of side reactions, owing to the presence of two electron-withdrawing groups and an ortho-substituent. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions to help you optimize your reactions and achieve your desired outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Cross-Coupling Product

A low yield of your target molecule is one of the most common frustrations in cross-coupling reactions. With this compound, this can often be attributed to a few key side reactions.

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, leading to the formation of methyl 2-chlorobenzoate as a byproduct. This side reaction is particularly prevalent with electron-deficient arylboronic acids like this compound, especially under basic conditions.

Solutions:

  • Choice of Base: The selection of base is critical. Strong bases can accelerate protodeboronation.

    • Recommendation: Start with milder bases such as K₃PO₄ or Cs₂CO₃. In some cases, fluoride-based bases like KF can also be effective.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can promote protodeboronation.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, run the reaction at a lower temperature for a longer period.

  • Solvent System: The choice of solvent can influence the rate of protodeboronation.

    • Recommendation: Anhydrous solvents can be beneficial. If an aqueous medium is required, minimizing the amount of water can help.

Homocoupling of the boronic acid leads to the formation of a symmetrical biaryl byproduct, dimethyl 4,4'-dichloro-[1,1'-biphenyl]-2,2'-dicarboxylate. This can be mediated by the palladium catalyst, especially in the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).

Solutions:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling.

    • Protocol: Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.

  • Catalyst Choice: The choice of palladium source and ligands can significantly impact the extent of homocoupling.

    • Recommendation: Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the need for in-situ reduction of a Pd(II) source. Alternatively, modern palladacycle precatalysts are designed for rapid generation of the active Pd(0) species.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.

    • Recommendation: Ligands such as SPhos, XPhos, or RuPhos are often effective for challenging Suzuki-Miyaura couplings.

The methoxycarbonyl group at the ortho position is susceptible to hydrolysis to the corresponding carboxylic acid under basic conditions, especially at elevated temperatures. This can lead to a mixture of products and complicate purification.

Solutions:

  • Milder Base and Lower Temperature: As with protodeboronation, using a milder base and the lowest effective temperature can minimize hydrolysis.

    • Recommendation: K₂CO₃ or even weaker bases can be trialed. If the desired reaction is sluggish, consider a more active catalyst system rather than harsher conditions.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the ester to basic conditions.

  • Protecting Group Strategy: If hydrolysis is unavoidable and the carboxylic acid is not the desired product, consider using a more robust ester or protecting the boronic acid functionality.

    • Recommendation: Converting the boronic acid to a boronic ester, such as a pinacol ester, can sometimes offer greater stability and may transmetalate directly without prior hydrolysis.

Troubleshooting Flowchart

Troubleshooting_Low_Yield start Low Yield of Desired Product check_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) Identify Major Byproducts start->check_byproducts protodeboronation Protodeboronation Product (Methyl 2-chlorobenzoate) check_byproducts->protodeboronation C-B bond cleavage homocoupling Homocoupling Product (Symmetrical Biaryl) check_byproducts->homocoupling B-B coupling hydrolysis Ester Hydrolysis Product (Carboxylic Acid) check_byproducts->hydrolysis Ester cleavage no_reaction Mainly Unreacted Starting Materials check_byproducts->no_reaction No conversion solution_proto Use Milder Base (K₃PO₄, Cs₂CO₃) Lower Temperature Minimize Reaction Time Use Anhydrous Solvents protodeboronation->solution_proto solution_homo Thoroughly Degas Solvents Use Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Use Bulky, Electron-Rich Ligands (e.g., SPhos) homocoupling->solution_homo solution_hydrolysis Use Milder Base (K₂CO₃) Lower Temperature Minimize Reaction Time Consider Boronic Ester hydrolysis->solution_hydrolysis solution_no_reaction Check Catalyst Activity Increase Temperature Cautiously Screen Different Ligands/Solvents Ensure Anhydrous Conditions no_reaction->solution_no_reaction

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura reactions with this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Like many boronic acids, this compound can be sensitive to moisture and air. It is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.

Q2: My this compound appears to be a trimer (boroxine). Can I still use it in my reaction?

A2: Yes, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. In most Suzuki-Miyaura coupling reactions, the boroxine will be converted back to the active boronic acid species under the reaction conditions, particularly in the presence of a base and water. However, the exact stoichiometry may be affected, so it is good practice to use a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents).

Q3: The ortho-methoxycarbonyl group seems to be causing issues. Are there any alternative reagents I can use?

A3: If the methoxycarbonyl group is problematic due to steric hindrance or hydrolysis, you might consider alternative strategies. One approach is to use a different boronic acid derivative. For example, converting the boronic acid to its corresponding trifluoroborate salt or MIDA (N-methyliminodiacetic acid) boronate can enhance stability and, in the case of MIDA boronates, allow for slow release of the boronic acid during the reaction, which can suppress side reactions.

Q4: How does the electronic nature of the chloro and methoxycarbonyl substituents affect the reactivity of the boronic acid?

A4: Both the chloro and methoxycarbonyl groups are electron-withdrawing. This has two main consequences:

  • Increased Lewis Acidity: The electron-deficient nature of the aryl ring increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation.

  • Decreased Nucleophilicity: The electron-withdrawing groups decrease the nucleophilicity of the ipso-carbon (the carbon atom attached to the boron). This can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle. The net effect on the reaction rate will depend on the balance of these opposing factors and the specific reaction conditions.

Part 3: Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling

This is a starting point protocol that should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Recommended Conditions for Challenging Couplings
Issue Recommended Catalyst/Ligand Recommended Base Solvent System Temperature Range (°C)
Protodeboronation Pd(OAc)₂ / SPhosK₃PO₄, Cs₂CO₃, KFAnhydrous Dioxane or Toluene60-80
Homocoupling Pd(PPh₃)₄ or XPhos Pd G3K₃PO₄, K₂CO₃Degassed Dioxane/H₂O (10:1)80-100
Ester Hydrolysis Pd₂(dba)₃ / XPhosK₂CO₃, Na₂CO₃Toluene or THF60-90
Steric Hindrance Pd(OAc)₂ / RuPhosCs₂CO₃2-Butanol or CPME90-110

Reaction Pathway Visualization

Suzuki_Miyaura_Cycle cluster_main_cycle Desired Suzuki-Miyaura Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X PdII_complex Ar-Pd(II)(X)L₂ OA->PdII_complex Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_complex->Transmetalation + Ar'B(OH)₃⁻ Diaryl_PdII Ar-Pd(II)(Ar')L₂ Transmetalation->Diaryl_PdII Boronic_Acid Ar'B(OH)₂ This compound Transmetalation->Boronic_Acid consumes RE Reductive Elimination Diaryl_PdII->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RE->Product Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation + H₂O, Base Homocoupling Homocoupling Boronic_Acid->Homocoupling + Pd(II), O₂ Hydrolysis Ester Hydrolysis Boronic_Acid->Hydrolysis + Base, H₂O Side_Product1 Ar'-H Protodeboronation->Side_Product1 Side_Product2 Ar'-Ar' Homocoupling->Side_Product2 Side_Product3 Ar'(COOH)B(OH)₂ Hydrolysis->Side_Product3

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions for this compound.

Technical Support Center: Overcoming Solubility Challenges with (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling reactions. However, researchers frequently encounter significant challenges with its poor solubility in common organic solvents, which can impede reaction progress and lead to inconsistent results. This technical guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical principles behind each troubleshooting strategy, ensuring a robust and rational approach to experimental design.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm trying to set up a Suzuki reaction, but my this compound won't dissolve in toluene, THF, or dioxane. Why is this happening?

A1: The poor solubility of this specific boronic acid is a direct consequence of its molecular architecture and the strong intermolecular forces it can form.

  • Intermolecular Hydrogen Bonding: The primary culprit is the -B(OH)₂ (boronic acid) group. The hydroxyl groups are excellent hydrogen bond donors and acceptors. In the solid state, these groups form an extensive, highly ordered network of hydrogen bonds, creating a stable crystal lattice that is difficult for non-polar or moderately polar solvents like toluene and THF to disrupt.

  • Formation of Boroxines: Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines.[1] This dehydration process, which can occur during storage or upon heating, results in a more rigid, often less soluble trimeric structure.

  • Molecular Polarity: The presence of both a chloro-substituent and a methoxycarbonyl group contributes to the molecule's overall polarity, making it less compatible with non-polar hydrocarbon solvents.

Simply put, the energy required for a solvent like toluene to break apart the solid-state structure of the boronic acid is prohibitively high.

Q2: My reaction seems to have stalled, and I see a significant amount of white solid. How can I determine if it's unreacted starting material or a byproduct?

A2: This is a critical diagnostic step. The solid is most likely unreacted starting material that has either failed to dissolve or has precipitated out of solution.

Diagnostic Workflow:

  • Solubility Test: Carefully take a small sample of the solid from the reaction mixture. Test its solubility in a small amount of a highly polar aprotic solvent like DMSO or DMF, or in a dilute aqueous solution of a base like sodium carbonate. If the solid dissolves, it is very likely your boronic acid starting material.

  • TLC Analysis: Spot a solution of the isolated solid (dissolved as in step 1) on a TLC plate alongside a reference spot of the original this compound. If the Rf values match, you have confirmed its identity.

  • Check for Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom (protodeboronation), which would yield methyl 4-chloro-2-methoxybenzoate. This byproduct would have a different Rf value and could be identified by comparing it to a standard or by LC-MS analysis of the reaction mixture.

Logical Flow Diagram for Solid Identification:

G cluster_0 Identifying Insoluble Material in Reaction A Insoluble white solid observed B Sample solid and test solubility in aq. base (e.g., Na₂CO₃) A->B C Does the solid dissolve? B->C D Perform TLC analysis against starting material (SM) C->D Yes I Solid remains insoluble C->I No E Rf matches SM D->E G Rf does not match SM D->G F Conclusion: Solid is unreacted starting material E->F H Conclusion: Solid is likely a byproduct (e.g., from decomposition) G->H I->H

Caption: A step-by-step workflow for identifying the nature of an insoluble solid in the reaction.

Effective Strategies for Solubilization

The key to a successful reaction is to ensure the boronic acid is available in the solution phase to participate in the catalytic cycle. The following strategies are presented in order of increasing effectiveness.

Strategy 1: Modifying the Solvent System

Forcing the reaction in a single, non-polar organic solvent is often destined to fail. A biphasic or polar solvent system is essential.

Protocol 1: Using a Biphasic Solvent System

A mixture of an organic solvent and an aqueous phase is the standard and most reliable approach for Suzuki-Miyaura couplings.

  • Recommended Solvents:

    • Dioxane / Water (Typically in a 4:1 to 10:1 ratio)

    • Toluene / Ethanol / Water (e.g., 4:1:1 ratio)

    • Tetrahydrofuran (THF) / Water (Typically in a 4:1 to 10:1 ratio)

  • Rationale: The organic solvent (dioxane, toluene, THF) is chosen to dissolve the aryl halide and the palladium catalyst complex. The aqueous phase, in concert with a base (see Strategy 2), is used to dissolve the boronic acid. The reaction then occurs at the interface of the two phases or within the organic phase with the help of a phase-transfer catalyst.

  • Expert Insight: While THF is a common choice, its low boiling point (66 °C) may not be sufficient for less reactive aryl chlorides. Dioxane (b.p. 101 °C) or Toluene (b.p. 111 °C) are often better choices for more challenging couplings that require higher temperatures.[2]

Strategy 2: Base-Mediated Formation of Boronate Salts (Crucial Step)

The most critical factor for dissolving a boronic acid is the choice and use of a base. The base performs a dual role: it is essential for the catalytic cycle and it deprotonates the boronic acid to form a highly soluble anionic boronate salt.[3][4]

Protocol 2: Pre-dissolution with an Aqueous Base

This protocol should be considered standard procedure for poorly soluble boronic acids.

  • Select an appropriate base: Inorganic bases are highly effective.

    • Potassium Carbonate (K₂CO₃): A robust, all-purpose choice.

    • Potassium Phosphate (K₃PO₄): A stronger base, often effective for hindered substrates.[2]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used for difficult couplings.

  • Step-by-Step Methodology: a. To a reaction vessel, add the this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and the palladium catalyst/ligand. b. In a separate container, prepare a solution of the base (2.0-3.0 equiv.) in water. c. Add the organic solvent (e.g., dioxane) to the reaction vessel, followed by the aqueous base solution. d. Stir the resulting biphasic mixture vigorously. The boronic acid, which was insoluble in the pure organic solvent, should now dissolve into the aqueous layer as its boronate salt, making it available for the reaction.

  • Chemical Principle: The base reacts with the boronic acid to form a tetracoordinate boronate species, [R-B(OH)₃]⁻. This ionic salt is significantly more polar than the neutral boronic acid and is readily soluble in the aqueous phase of the reaction mixture.

Diagram of Boronate Formation and its Role:

G cluster_0 Solubilization & Activation Pathway A R-B(OH)₂ (Poorly Soluble) B [R-B(OH)₃]⁻ K⁺ (Water Soluble Boronate) A->B + K₂CO₃ (aq) (Deprotonation) C Transmetalation with Ar-Pd(II)-X B->C Enters Catalytic Cycle

Caption: The base deprotonates the boronic acid to form a soluble boronate salt, which is the active species in the catalytic cycle.

Strategy 3: Enhancing Biphasic Reactions with a Phase-Transfer Catalyst (PTC)

For particularly stubborn cases or to accelerate reaction rates, a phase-transfer catalyst can be invaluable.

Protocol 3: Using Tetrabutylammonium Bromide (TBAB)

  • Reagent: Add a catalytic amount of Tetrabutylammonium Bromide (TBAB), typically 1-10 mol%.

  • Procedure: Add the TBAB to the biphasic reaction mixture at the same time as the other reagents.

  • Mechanism of Action: The quaternary ammonium cation (Bu₄N⁺) from TBAB forms an ion pair with the anionic boronate salt, [R-B(OH)₃]⁻. This new ion pair, [Bu₄N]⁺[R-B(OH)₃]⁻, has a lipophilic (oil-loving) exterior due to the butyl groups. This allows it to be extracted from the aqueous phase into the organic phase, increasing the concentration of the boron reagent where the palladium catalyst resides and dramatically accelerating the rate of transmetalation.[5]

Comparison of Solubility Strategies:

StrategyKey ReagentsPrimary AdvantageWhen to Use
Solvent Modification Dioxane/H₂O, Toluene/EtOHProvides a medium for all reagents.Always. This is the foundational approach.
Base-Mediated Dissolution K₂CO₃, K₃PO₄, Cs₂CO₃Chemically transforms the insoluble acid into a highly soluble salt.Always. This is essential for activating the boronic acid.
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)Shuttles the active boronate from the aqueous to the organic phase.When reactions are sluggish despite using a biphasic, basic system.

Summary & Best Practices

  • Do Not Attempt in Anhydrous, Non-Polar Solvents: The inherent properties of this compound make this approach highly likely to fail.

  • Embrace Biphasic Conditions: A combination of an organic solvent (like dioxane or THF) and an aqueous base solution is the standard, most effective method.

  • The Base is Your Key: The primary strategy for solubilization is the in situ formation of a boronate salt using an aqueous solution of a base like K₂CO₃ or K₃PO₄. This should be considered a mandatory step, not an optional additive.

  • Consider a PTC for Rate Enhancement: If the reaction is slow, adding a phase-transfer catalyst like TBAB can significantly improve the reaction rate by facilitating the transport of the active nucleophile to the catalyst.

  • Protect When Necessary: For extremely sensitive substrates where protodeboronation is a major issue, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction.[1][6]

By understanding the chemical principles driving the poor solubility and applying these rational, step-wise strategies, researchers can reliably incorporate this compound into their synthetic routes and achieve consistent, high-yielding results.

References

Technical Support Center: Optimization of Reaction Conditions for (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of utilizing this versatile reagent in your synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction

This compound is a valuable building block in organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. However, its electronic and steric properties—an electron-withdrawing methoxycarbonyl group ortho to the boronic acid and a chloro group meta to it—can present unique challenges during reaction optimization. This guide will address common issues and provide scientifically grounded solutions.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura coupling reactions are a common issue that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential for identifying the root cause.

Initial Checks:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: this compound, like many boronic acids, can be susceptible to degradation over time, especially if not stored under anhydrous conditions. Consider using a fresh batch or verifying the purity of your existing stock. Electron-deficient arylboronic acids can be prone to protodeboronation.[1][2]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for aryl halides is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, it will likely require a more active catalyst system.[1][3]

    • Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure they are fresh and have been stored properly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligands.[1][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[1] The purity of your base is also important.

Question 2: I am observing significant amounts of a byproduct that appears to be the protodeboronated starting material (methyl 2-chlorobenzoate). How can I minimize this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially with electron-deficient boronic acids like this compound.[1][2]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: The base plays a critical role in the catalytic cycle but can also promote protodeboronation.[1] While strong bases can be effective, they may also accelerate this side reaction. Consider using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation.[1] While many Suzuki protocols use aqueous base solutions, employing anhydrous conditions with a suitable base can be beneficial.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can reduce the extent of protodeboronation. Monitor the reaction progress closely by TLC, GC-MS, or LC-MS to avoid prolonged heating after the reaction has reached completion.[4]

Question 3: My reaction appears to stall, and I am left with unreacted starting materials. How can I improve the reaction kinetics?

Stalled reactions can be due to catalyst deactivation or suboptimal reaction conditions. Here are some approaches to enhance the reaction rate:

  • Ligand Selection: The choice of phosphine ligand is critical. For challenging couplings, especially with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often more effective.[3] Consider ligands like SPhos, XPhos, or RuPhos.

  • Catalyst System: Using a pre-formed Pd(0) source or a more active precatalyst, such as a palladacycle, can sometimes be beneficial.[4]

  • Solvent Choice: The solvent can significantly influence the reaction rate. Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are commonly used. The optimal solvent system may need to be determined empirically.

  • Temperature: Increasing the reaction temperature can improve the rate, but be mindful of potential side reactions like protodeboronation. A careful balance is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). Refrigeration is often recommended.

Q2: How can I purify the final product from residual boronic acid and palladium catalyst?

  • Boronic Acid Removal: A common method is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., NaOH or Na₂CO₃). The boronic acid will be deprotonated and extracted into the aqueous layer.[5]

  • Palladium Removal: Residual palladium can often be removed by filtration through a pad of celite or silica gel. For more persistent palladium contamination, treatment with a scavenger resin or activated carbon may be necessary.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying the final product.[4]

Q3: Can I use this compound with aryl chlorides as coupling partners?

Yes, but couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond.[1][3] Success with aryl chlorides typically requires the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands and potentially higher reaction temperatures.[3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a general starting point; optimization of specific parameters will likely be necessary.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Data Presentation: Recommended Reaction Parameters
ParameterRecommendationRationale
Boronic Acid Equiv. 1.2 - 1.5To drive the reaction to completion and account for potential homocoupling or degradation.
Base K₃PO₄, Cs₂CO₃, KFMilder bases can help to suppress protodeboronation.[1]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or specialized precatalystsChoice depends on the reactivity of the aryl halide.
Ligand Bulky, electron-donating phosphines (for aryl chlorides)To facilitate the oxidative addition step with less reactive halides.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, THFBiphasic systems are common; anhydrous conditions may be needed to prevent protodeboronation.[1][6]
Temperature 80 - 110 °CRequires optimization; balance between reaction rate and side reactions.

Visualization of Key Concepts

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) start->reagent_check conditions_check Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) reagent_check->conditions_check protodeboronation Suspect Protodeboronation? conditions_check->protodeboronation homocoupling Suspect Homocoupling? protodeboronation->homocoupling No change_base Use Milder Base (K₃PO₄, Cs₂CO₃) Employ Anhydrous Conditions protodeboronation->change_base Yes catalyst_deactivation Suspect Catalyst Deactivation? homocoupling->catalyst_deactivation No optimize_temp Optimize Temperature and Time homocoupling->optimize_temp Yes change_catalyst Use More Active Catalyst/Ligand (e.g., Buchwald ligands) catalyst_deactivation->change_catalyst Yes catalyst_deactivation->optimize_temp No success Improved Yield change_base->success change_catalyst->success optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar¹-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_ar2 Ar¹-Pd(II)L₂-Ar² transmetalation->pdiil_ar2 reductive_elimination Reductive Elimination pdiil_ar2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X ar1x->oxidative_addition ar2b Ar²B(OR)₂ ar2b->transmetalation base Base base->transmetalation

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Technical Support Center: Troubleshooting Guide for Reactions Involving (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura and other cross-coupling reactions involving (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid (CAS No: 957062-64-5).[][2][3]

This compound is a substituted arylboronic acid. The presence of both a chloro and a methoxycarbonyl group on the phenyl ring influences its reactivity. These electron-withdrawing groups can make the boronic acid prone to certain side reactions, such as protodeboronation, but also affect the electronic properties of the palladium catalyst during the cross-coupling cycle. This guide will address common issues encountered during its use and provide systematic approaches to diagnose and resolve them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue. When working with this compound, the initial troubleshooting should focus on the following key areas:

  • Reagent Quality and Stability: Boronic acids can degrade over time. The primary degradation pathway is often protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is particularly a concern for electron-deficient boronic acids. Always use fresh, high-purity this compound.

  • Catalyst and Ligand Integrity: Ensure that your palladium catalyst and phosphine ligand are not degraded. Phosphine ligands are susceptible to oxidation.[4] Using a fresh batch or an air-stable precatalyst is recommended.

  • Reaction Conditions: Inadequate degassing of the solvent can lead to catalyst deactivation. The choice of base and solvent system is also critical and highly interdependent.[6]

Q2: I am observing a significant amount of a byproduct that appears to be methyl 2-chlorobenzoate. What is causing this, and how can I minimize it?

A2: The formation of methyl 2-chlorobenzoate is a clear indication of protodeboronation. This side reaction is often accelerated by the presence of a proton source (like water) and a strong base.[6]

To minimize protodeboronation:

  • Use Anhydrous Conditions: Switching to anhydrous solvents and bases can significantly reduce this side reaction.[6]

  • Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]

  • Convert to a More Stable Boronate Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[4][7] These reagents often release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4][7]

Q3: My reaction is sluggish, and a significant amount of the starting aryl halide remains even after extended reaction times. How can I improve the reaction rate?

A3: A sluggish reaction can be due to several factors, including inefficient oxidative addition or transmetalation.

  • Ligand Selection: The choice of phosphine ligand is crucial. For challenging couplings, especially with less reactive aryl chlorides, bulky and electron-rich ligands like SPhos or XPhos are often more effective.[8][9]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful that higher temperatures can also increase the rate of side reactions.[10]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[11][12][13][14] For difficult couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[10]

In-depth Troubleshooting Guide

Problem 1: Low or No Product Yield

A low or non-existent yield is a frustrating but common issue. A systematic approach to troubleshooting is essential.

Diagnostic Workflow

Caption: Troubleshooting workflow for low or no yield.

Causality and Solutions
  • Reagent Degradation: this compound, being an electron-deficient arylboronic acid, is susceptible to decomposition.[5]

    • Solution: Store the boronic acid under an inert atmosphere, refrigerated, and protected from light. For long-term storage, consider converting it to a more stable boronate ester.

  • Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Oxygen can deactivate the catalyst.[6]

    • Solution: Ensure the reaction is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6] Consider using a more robust, air-stable precatalyst.

  • Suboptimal Reaction Parameters: The interplay between the base, solvent, and ligand is complex and crucial for a successful reaction.

    • Solution: A systematic screening of these parameters is often necessary. The table below provides a starting point for optimization.

ParameterInitial ConditionAlternative ConditionsRationale
Base K₂CO₃K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid; stronger bases may be needed for less reactive substrates.[10][11]
Solvent Toluene/H₂ODioxane/H₂O, THF/H₂OThe solvent system affects the solubility of reagents and the efficacy of the base.[15]
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands can accelerate oxidative addition and reductive elimination.[8][9]
Temperature 80-90 °C100-110 °CHigher temperatures can increase reaction rates but may also promote side reactions.[10]
Problem 2: Significant Side Product Formation

The two most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.

Protodeboronation

This is the cleavage of the C-B bond and its replacement with a C-H bond.

Caption: Protodeboronation of the starting boronic acid.

  • Causality: The presence of a proton source, often water from aqueous bases, and elevated temperatures can promote this side reaction.[6]

  • Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and non-aqueous bases.

    • Milder Base: Switch to a less aggressive base like KF.

    • Stable Boron Reagents: Convert the boronic acid to a more stable form like a trifluoroborate salt or a MIDA boronate, which slowly releases the active boronic acid.[4][7][16]

Homocoupling

This is the self-coupling of the boronic acid to form a symmetrical biaryl.

  • Causality: Homocoupling is often promoted by the presence of oxygen or an excess of Pd(II) species, which can occur with inefficient reduction of a Pd(II) precatalyst.[10][17]

  • Solutions:

    • Thorough Degassing: Rigorously exclude oxygen from the reaction mixture.[6]

    • Use a Pd(0) Source: Employ a Pd(0) catalyst directly or ensure efficient in situ reduction of a Pd(II) precatalyst.[10]

Problem 3: Purification Challenges

Purification of the final product can be complicated by the presence of boron-containing impurities.

  • Issue: Residual boronic acid or its byproducts can co-elute with the desired product during chromatography.

  • Solutions:

    • Aqueous Workup with a Base: Washing the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) can help remove acidic boronic acid impurities.

    • Diethanolamine Adduct Formation: Boronic acids can be selectively precipitated from a solution by forming an adduct with diethanolamine.[6][18][19][20] This can be a useful method for purifying the crude boronic acid starting material if its quality is suspect.

    • Specialized Chromatography: For difficult separations, consider using C18 reverse-phase chromatography or silica gel impregnated with boric acid.[18][21]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for your specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst and ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Boronic Acid Purification via Diethanolamine Adduct
  • Dissolution: In a vial, dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether.

  • Adduct Formation: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation and Isolation: A white precipitate of the diethanolamine adduct should form. Continue stirring for 15-20 minutes, then isolate the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Liberation of Pure Boronic Acid: The diethanolamine adduct can often be used directly in the Suzuki coupling. Alternatively, the pure boronic acid can be liberated by treatment with an acid.

References

Technical Support Center: Purification of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid. This guide is designed to provide expert insights and practical, field-proven solutions to common purification challenges encountered after performing reactions with this versatile reagent, most notably the Suzuki-Miyaura cross-coupling. Our focus is on not just what to do, but why a particular strategy is effective, empowering you to troubleshoot and optimize your purification workflows.

Introduction: The Purification Challenge

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] While the coupling reaction itself is robust, isolating the desired biaryl product in high purity can be challenging. The crude reaction mixture is often a complex matrix of the desired product, unreacted starting materials, catalyst residues, and various side products. This guide provides a systematic, question-and-answer approach to navigate these purification hurdles.

Section 1: Troubleshooting the Initial Work-up

A successful purification begins with a well-executed aqueous work-up. This initial step aims to remove the bulk of inorganic salts and water-soluble impurities before tackling more challenging separations.

Question: My reaction is complete. What is the best general procedure for an initial aqueous work-up?

Answer: A standard extractive work-up is designed to separate your organic product from the inorganic base (e.g., K₂CO₃, K₃PO₄) and other water-soluble species.

The causality behind this process lies in partitioning: the desired biaryl product is typically non-polar and will preferentially dissolve in an immiscible organic solvent, while the inorganic salts will remain in the aqueous phase.

Recommended General Work-up Protocol:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Quenching & Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene (typically 3-5 volumes relative to the reaction solvent). Add deionized water (3-5 volumes) and stir vigorously for 5-10 minutes.

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (to remove residual base and salts).

    • Brine (a saturated solution of NaCl) to reduce the solubility of organic material in the aqueous phase and aid in breaking up emulsions.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3]

Expert Insight: If you observe a persistent emulsion at the interface, adding more brine or gently filtering the entire mixture through a pad of Celite® can help break it.

Section 2: Identifying and Removing Common Organic Impurities

After the initial work-up, the crude product typically contains several organic impurities. The key to an efficient purification is to correctly identify these species and select the appropriate removal technique.

Workflow: Choosing Your Purification Strategy

The following decision tree illustrates a logical approach to selecting a purification method based on the primary impurity identified in your crude mixture.

G start Crude Product (Post Work-up) check_impurity Identify Major Impurity (TLC, LC-MS, 1H NMR) start->check_impurity boronic_acid Unreacted Boronic Acid or its Anhydride (Boroxine) check_impurity->boronic_acid Acidic Impurity homocoupling Homocoupled Byproduct (Biaryl Dimer) check_impurity->homocoupling High MW, Non-polar start_halide Unreacted Aryl Halide check_impurity->start_halide Non-polar protodeboronation Protodeboronated Byproduct (Methyl 3-chlorobenzoate) check_impurity->protodeboronation Polarity similar to starting material basic_wash Acid/Base Extraction (e.g., Dilute NaOH or NaHCO3 wash) boronic_acid->basic_wash chromatography Silica Gel Chromatography homocoupling->chromatography start_halide->chromatography protodeboronation->chromatography basic_wash->chromatography If still impure end_product Purified Product basic_wash->end_product If pure recrystallization Recrystallization chromatography->recrystallization For high purity chromatography->end_product If pure recrystallization->end_product

Caption: A decision tree for selecting the optimal purification strategy.

Question: How do I remove unreacted this compound?

Answer: This is one of the most common impurities, especially if the boronic acid was used in excess. The key to its removal is exploiting the acidic nature of the boronic acid functional group [pKa ≈ 8.8].[4]

  • Cause: The boronic acid [B(OH)₂] group is a Lewis acid that can be deprotonated by a base to form a water-soluble boronate salt [B(OH)₃]⁻.[5][6] Your desired biaryl product, lacking this acidic proton, will remain in the organic phase.

  • Solution 1: Basic Liquid-Liquid Extraction. This is the most efficient first-pass technique.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic solution with a dilute aqueous base such as 1M sodium carbonate (Na₂CO₃) or a 5% sodium hydroxide (NaOH) solution.

    • Separate the layers. The boronic acid will be in the aqueous layer as its sodium salt.

    • Wash the organic layer again with water and then brine to remove any residual base.

    • Dry and concentrate the organic layer.

  • Solution 2: Boronate Affinity Chromatography. For very challenging separations or for capturing cis-diol containing compounds, specialized boronate affinity resins can be used. These resins bind molecules with cis-diol groups, and boronic acids can interact with them. Elution is typically achieved by lowering the pH.[7][8]

Expert Insight: Using NaOH is more effective than weaker bases like NaHCO₃ but carries a risk of hydrolyzing the methyl ester on your product if contact time is prolonged or the concentration is too high. A 1M Na₂CO₃ wash is often a safer starting point.

Question: My product is contaminated with a homocoupled dimer of the boronic acid. How can I separate them?

Answer: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, often promoted by the presence of Pd(II) species or oxygen.[9][10] This byproduct, dimethyl 2,2'-biphenyl-4,4'-dicarboxylate, has a significantly higher molecular weight and different polarity compared to your desired product.

  • Cause: Two molecules of the boronic acid couple to form a symmetrical biaryl. This byproduct is typically less polar than the starting boronic acid but may have a polarity close to the desired product, making extractive removal difficult.

  • Solution 1: Flash Column Chromatography. This is the most reliable method.

    • The homocoupled product is often less polar than the desired product due to its higher symmetry and larger hydrocarbon surface area.

    • A solvent system with a gradient of ethyl acetate in hexanes is typically effective. The homocoupled product should elute earlier than the desired, more polar cross-coupled product.

    • Pro-Tip: Run a careful TLC analysis with several solvent systems (e.g., Hexane:EtOAc, DCM:MeOH) to find the one that gives the best separation (largest ΔRf) before committing to a large-scale column.[11]

  • Solution 2: Recrystallization. If the crude product is solid and the homocoupling is a minor impurity, recrystallization can be highly effective.

    • The different crystal lattice energies of the desired product and the symmetrical dimer can be exploited.

    • Screen various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate, isopropanol) to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.[12]

Question: I am struggling to separate my product from the unreacted aryl halide starting material.

Answer: This occurs when the reaction does not go to completion. Since the starting aryl halide and the final biaryl product are both relatively non-polar and lack easily ionizable functional groups, separation can be challenging and almost always requires chromatography.

  • Cause: The product and starting halide often have very similar polarities, resulting in co-elution during chromatography.

  • Solution: High-Performance Flash Chromatography.

    • Optimize Selectivity: Do not use a highly eluting solvent system that moves everything quickly. Aim for an Rf of ~0.2-0.3 for your product on TLC to maximize separation.[11]

    • Use a Long Column: A longer column with a smaller diameter provides more theoretical plates and better resolving power.

    • Try Different Stationary Phases: If silica gel fails, consider using reverse-phase (C18) chromatography, where elution order is reversed (non-polar compounds are retained longer). An HPLC analysis can help develop a separation method.[13]

    • Consider a Different Solvent System: Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system can alter the selectivity and improve separation.[11]

Section 3: A Critical Step for Pharma: Palladium Removal

For applications in drug development, removing the palladium catalyst to parts-per-million (ppm) levels is a regulatory necessity.

Question: What are the most effective methods for removing residual palladium from my final product?

Answer: Palladium from homogeneous catalysts like Pd(PPh₃)₄ can be notoriously difficult to remove by standard chromatography or recrystallization alone. Specialized techniques that chelate the metal are required. Metal scavengers are the industry standard for this task.[14][15]

  • Cause: Palladium can exist in various oxidation states and coordinate to the desired product, leading to leaching and contamination.

  • Solution: Metal Scavenger Resins. These are solid supports (typically silica or polymer) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[16][17][18]

Workflow: Palladium Scavenging Protocol

G cluster_0 Palladium Scavenging Workflow A 1. Dissolve Crude Product in an Organic Solvent (e.g., Toluene, MeCN) B 2. Add Scavenger Resin (e.g., MP-TMT, SiliaMetS Thiol) ~5-10 equivalents vs. Pd A->B C 3. Stir Mixture (Room Temp to 60°C) 2-24 hours B->C D 4. Filter to Remove Resin C->D E 5. Concentrate Filtrate D->E F 6. Analyze for Pd Content (ICP-MS) E->F

Caption: A typical workflow for palladium removal using scavenger resins.

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupBinding MechanismRecommended For
Thiol-Based -SH, -R-SHSoft-soft metal interaction (Chemisorption)[18]Broadly effective for Pd(0) and Pd(II)
Amine-Based -NH₂, -NR₂Lewis acid-base interactionEffective for Pd(II) species
Thiourea-Based -NHC(=S)NH₂Strong chelationHighly effective, good for various Pd species
TMT-Based TrimercaptotriazineStrong, multi-dentate chelation[18]Very high affinity for palladium

Expert Insight: The efficiency of scavenging can be solvent and temperature-dependent. Sometimes, gently heating the mixture (e.g., to 40-50 °C) can accelerate the process. Always consult the manufacturer's guidelines for the specific scavenger you are using.[14]

Section 4: Frequently Asked Questions (FAQs)

Q1: My boronic acid seems to be decomposing on my silica gel column, leading to streaking and poor recovery. Why?

This is a known issue. The slightly acidic nature of standard silica gel can promote the degradation (protodeboronation) of some boronic acids and their esters.[19][20] To mitigate this, you can use deactivated or treated silica. A common lab preparation is to impregnate the silica gel with boric acid, which suppresses the unwanted interaction.[21] Alternatively, using neutral alumina as the stationary phase can be a good solution for sensitive compounds.[22]

Q2: Can I use recrystallization as my primary purification method?

Yes, if your crude product is highly crystalline and the impurities have significantly different solubility profiles.[12] It is an excellent and scalable method for achieving very high purity. However, it often requires a product that is already >85-90% pure for best results. It is often used as a final polishing step after chromatography.

Q3: What causes the formation of the protodeboronated byproduct (methyl 3-chlorobenzoate)?

Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond.[19] This side reaction is often catalyzed by acid or base, especially in the presence of water at elevated temperatures.[10][19] To minimize it, ensure your reaction is run under inert conditions and avoid unnecessarily harsh or prolonged reaction times.

References

Preventing decomposition of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the use of this versatile reagent in their synthetic endeavors. My goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and achieve reproducible success.

Understanding the Molecule: A Double-Edged Sword

This compound is a valuable building block in medicinal chemistry and materials science, often employed in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. However, its structure presents a classic challenge. The presence of two electron-withdrawing groups—the chloro and the methoxycarbonyl substituents—significantly influences its reactivity and stability.

These groups, while often desirable in the final product, render the boronic acid susceptible to decomposition, primarily through a process called protodeboronation . This guide will delve into the mechanisms of this decomposition and provide robust strategies to mitigate it, ensuring your reactions proceed to the desired product with high fidelity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and I'm observing the formation of methyl 4-chlorobenzoate as a byproduct. What is happening?

A1: The formation of methyl 4-chlorobenzoate is a tell-tale sign of protodeboronation, a common side reaction for electron-deficient arylboronic acids.[1] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming your starting material. This is particularly prevalent under the basic and often aqueous conditions required for the Suzuki-Miyaura coupling. The electron-withdrawing nature of the chloro and methoxycarbonyl groups makes the boronic acid more susceptible to this decomposition pathway.

Q2: How can I prevent protodeboronation of my this compound?

A2: There are several effective strategies to outpace this undesired side reaction:

  • Optimize Your Catalyst System: The goal is to make the productive cross-coupling reaction kinetically favored over the decomposition pathway. Employing a highly active palladium catalyst and a suitable ligand can accelerate the catalytic cycle. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting rapid catalytic turnover.[1]

  • Choice of Base and Solvent: The strength and nature of the base are critical. Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[2] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation, as water is the proton source for this side reaction.[1]

  • Use a Protected Form of the Boronic Acid: This is often the most robust solution. Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can protect it from decomposition. These protected forms then slowly release the active boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.[3][4][5] This "slow-release" strategy is particularly effective for challenging substrates.[4]

Q3: What are MIDA boronates and how do they work?

A3: MIDA boronates are air-stable, crystalline derivatives of boronic acids that are exceptionally stable to a wide range of reaction conditions, including chromatography.[6] The MIDA ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³ and effectively "masking" its reactivity.[6] Under specific, mild basic conditions, the MIDA group can be cleaved to slowly release the free boronic acid, which can then participate in the desired cross-coupling reaction.[4][7] This slow release is key to their success with unstable boronic acids, as it prevents the accumulation of the reactive and decomposition-prone free boronic acid in the reaction mixture.[4][8]

Q4: How should I store this compound to ensure its longevity?

A4: Due to its sensitivity, proper storage is crucial. The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C). Avoid exposure to moisture and air to minimize decomposition over time. For long-term storage, consider converting it to its more stable MIDA ester.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Action Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable.The active Pd(0) species can be sensitive to air and moisture. A pre-catalyst can ensure a reliable source of the active catalyst in your reaction.[1]
Insufficient Base Strength or Solubility Switch to a stronger, yet compatible, base (e.g., K₃PO₄). If using an insoluble inorganic base, ensure vigorous stirring and consider a solvent system that promotes better interaction (e.g., dioxane/water).[2]The base is crucial for activating the boronic acid to the more nucleophilic boronate species for transmetalation.[9]
Poor Ligand Choice For this electron-deficient boronic acid, try bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.These ligands accelerate the rate-determining reductive elimination step and stabilize the palladium catalyst, promoting the desired coupling over decomposition.[1]
Problem 2: Significant Protodeboronation
Potential Cause Troubleshooting Action Rationale
Reaction Conditions Too Harsh Lower the reaction temperature. Use a milder base (e.g., K₂CO₃).Protodeboronation is often accelerated at higher temperatures and with stronger bases.[2]
Presence of Water Use anhydrous solvents and reagents.Water is the proton source for protodeboronation. Removing it can significantly suppress this side reaction.[1]
High Concentration of Free Boronic Acid Convert the boronic acid to its MIDA ester and perform the reaction under slow-release conditions.This strategy keeps the concentration of the unstable free boronic acid low throughout the reaction, minimizing decomposition.[4][8]
Problem 3: Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Action Rationale
Presence of Oxygen Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).Oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by palladium.[8][10]
Use of a Pd(II) Pre-catalyst Consider using a Pd(0) source directly, or ensure your reaction conditions effectively reduce the Pd(II) pre-catalyst.Pd(II) species can promote homocoupling. While many Pd(II) pre-catalysts are reduced in situ, incomplete reduction can lead to this side reaction.[8]

Experimental Protocols

Protocol 1: Synthesis of the MIDA Ester of this compound

This protocol provides a reliable method for protecting the boronic acid, enhancing its stability for storage and subsequent reactions.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Acetonitrile (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and N-methyliminodiacetic acid.

  • Add anhydrous acetonitrile to form a suspension (approximately 0.2 M concentration with respect to the boronic acid).

  • Add activated 4 Å molecular sieves to the flask.

  • Heat the mixture to reflux (approximately 82 °C) under an inert atmosphere (argon or nitrogen) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the MIDA boronate, which can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling using this compound MIDA Ester

This protocol utilizes the "slow-release" strategy to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound MIDA ester (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the MIDA boronate, and the powdered potassium phosphate.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Under the inert atmosphere, add the palladium pre-catalyst.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The final concentration should be around 0.1 M with respect to the aryl halide.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Chemistry

Decomposition Pathways

The following diagram illustrates the main decomposition pathways for this compound under typical Suzuki-Miyaura coupling conditions.

cluster_0 Decomposition Pathways A This compound B Protodeboronation (Undesired Side Reaction) A->B Base (e.g., K₃PO₄) Water (Proton Source) C Oxidation (Undesired Side Reaction) A->C Oxygen Pd Catalyst D Methyl 4-chlorobenzoate (Protodeboronation Product) B->D E Phenolic Byproducts (Oxidation Products) C->E cluster_1 MIDA Ester Slow-Release Strategy Start Start with stable MIDA Boronate SlowRelease Slow in situ hydrolysis (Mild Base, H₂O) Start->SlowRelease FreeBA Low concentration of free Boronic Acid SlowRelease->FreeBA Coupling Suzuki-Miyaura Cross-Coupling FreeBA->Coupling Fast Decomposition Protodeboronation (Minimized) FreeBA->Decomposition Slow Product Desired Biaryl Product Coupling->Product

References

Technical Support Center: Catalyst Poisoning Issues with (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning and related issues encountered when using (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in cross-coupling reactions.

Introduction

This compound is a valuable reagent in organic synthesis, particularly for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling. However, its unique substitution pattern—an ortho-methoxycarbonyl group and a meta-chloro substituent—presents specific challenges that can lead to catalyst deactivation and low reaction yields. This guide will explore the underlying causes of these issues and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter when using this compound in your experiments.

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the likely causes?

A1: Low yields with this specific boronic acid often stem from a combination of factors related to its electronic and steric properties. The primary culprits are typically catalyst poisoning and protodeboronation.[1]

  • Catalyst Poisoning: The substrate itself, impurities, or reaction byproducts can bind to the palladium catalyst, rendering it inactive. While not as common as with nitrogen-containing heterocycles, certain functionalities can still interfere with the catalytic cycle.[2]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[3][4] Electron-deficient arylboronic acids, like the one , can be particularly susceptible to this process.[1][5]

Q2: How do the substituents on this compound contribute to catalyst deactivation?

A2: The ortho-methoxycarbonyl group is the main feature of concern. While not a classic catalyst poison in the same vein as sulfur compounds, its proximity to the boronic acid can lead to unproductive binding to the palladium center. This can hinder the crucial transmetalation step of the catalytic cycle. The electron-withdrawing nature of both the chloro and methoxycarbonyl groups also makes the boronic acid more susceptible to protodeboronation, which indirectly contributes to lower yields.[5]

Q3: What is protodeboronation and why is it a significant problem with this boronic acid?

A3: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the nucleophilic partner in the Suzuki reaction.[3][4] This side reaction is often promoted by the presence of water and can be catalyzed by both acid and base.[6][7] For this compound, the electron-withdrawing nature of the substituents increases the propensity for this undesired reaction.[1]

Q4: I suspect protodeboronation is the main issue. How can I minimize it?

A4: Several strategies can be employed to mitigate protodeboronation:[1]

  • Use of Anhydrous Conditions: Since water is often a proton source for this side reaction, using thoroughly dried and degassed solvents is crucial.[8]

  • Milder Bases: Strong bases can accelerate protodeboronation.[4] Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.

  • More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective.[7] These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[2]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of protodeboronation.[1]

Q5: Could the palladium catalyst itself be the problem?

A5: Yes, the choice and handling of the palladium catalyst are critical.

  • Catalyst Activity: The active catalytic species in Suzuki coupling is Pd(0).[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Ensure your catalyst is fresh and active by testing it on a reliable, well-established reaction.[9]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos can promote faster catalytic turnover, which may outcompete poisoning and decomposition pathways.[2]

Troubleshooting Workflow

When faced with a low-yielding reaction involving this compound, a systematic approach is key to identifying the root cause.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Step 1: Verify Reagent Quality - Boronic Acid Purity - Aryl Halide Integrity - Catalyst/Ligand Activity - Solvent & Base Quality Start->Check_Reagents Analyze_Mixture Step 2: Analyze Crude Reaction Mixture (LC-MS) - Unreacted Starting Materials? - Protodeboronation Product? Check_Reagents->Analyze_Mixture Optimize_Conditions Step 3: Systematic Optimization Analyze_Mixture->Optimize_Conditions Evaluate_Base Sub-step 3a: Evaluate Base (e.g., K₃PO₄, Cs₂CO₃) Optimize_Conditions->Evaluate_Base If protodeboronation is high Screen_Ligands Sub-step 3b: Screen Ligands (e.g., XPhos, SPhos) Optimize_Conditions->Screen_Ligands If starting materials remain Modify_Boron Sub-step 3c: Modify Boron Reagent (Pinacol or MIDA ester) Optimize_Conditions->Modify_Boron If issues persist Success Successful Coupling Evaluate_Base->Success Screen_Ligands->Success Modify_Boron->Success

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

Reagents and Equipment:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, this compound, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Advanced Protocol for Challenging Couplings

This protocol incorporates strategies to mitigate protodeboronation and potential catalyst inhibition.

Reagents and Equipment:

  • This compound pinacol ester (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Mild base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or CPME)

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • In a glovebox or under a strong flow of inert gas: To an oven-dried reaction vessel, add the aryl halide, the boronic acid pinacol ester, the base, the palladium precatalyst, and the ligand.

  • Seal the vessel and add the anhydrous, degassed solvent.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours, monitoring for completion.

  • Follow the workup and purification steps as outlined in Protocol 1.

Visualizing the Suzuki-Miyaura Cycle and Common Failure Points

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Issues with this compound can arise at multiple points.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_poisoning Failure Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Catalyst_Deactivation Catalyst Deactivation (e.g., Impurity Binding) Pd0->Catalyst_Deactivation Inhibition Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmetalation->RedElim Protodeboronation Protodeboronation Ar'-B(OR)₂ -> Ar'-H Transmetalation->Protodeboronation Side Reaction RedElim->Pd0 Ar-Ar' (Product)

Caption: The Suzuki-Miyaura cycle and key catalyst deactivation pathways.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended SolutionKey Parameters to Adjust
Low Conversion Inactive CatalystUse fresh catalyst/ligand; consider a more active precatalyst system.Catalyst source, ligand choice
Protodeboronation Excess water, strong base, high temperatureUse anhydrous conditions, milder base (K₃PO₄), or convert to a pinacol/MIDA ester.Solvent, base, temperature, boronic acid form
Steric Hindrance Bulky ortho-substituentEmploy bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination.Ligand choice
Inconsistent Results Reagent PurityUse high-purity, anhydrous solvents and reagents. Ensure the boronic acid has not degraded during storage.Reagent quality control

By understanding the specific challenges posed by this compound and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of their cross-coupling reactions.

References

Technical Support Center: Optimizing Reaction Rates for (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reagent in cross-coupling reactions. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to enhance your reaction rates and overall success.

Understanding the Substrate: Key Challenges

This compound presents a unique combination of electronic and steric challenges that can influence its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Steric Hindrance: The ortho-methoxycarbonyl group imposes significant steric bulk around the boronic acid moiety. This can impede the approach of the palladium catalyst and hinder the crucial transmetalation step of the catalytic cycle.[1][2][3]

  • Electronic Effects: The presence of two electron-withdrawing groups (chloro and methoxycarbonyl) on the phenyl ring decreases the nucleophilicity of the organic fragment. This can slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments and provide actionable solutions.

Q1: My reaction with this compound is sluggish or showing low conversion. What are the primary factors to investigate?

A1: Low conversion is a common issue stemming from the inherent properties of this substrate. A systematic approach to optimization is crucial.

Core Areas for Troubleshooting:

  • Catalyst and Ligand Selection: This is often the most critical variable. Standard catalysts like Pd(PPh₃)₄ may prove ineffective for this sterically hindered and electronically deactivated substrate.[1]

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[5]

  • Solvent System: The choice of solvent can significantly influence reaction rates and even the operative catalytic cycle.[6][7]

  • Temperature and Reaction Time: Given the substrate's challenges, more forcing conditions may be necessary.[8][9][10][11][12]

  • Reagent Quality and Reaction Setup: Ensuring the integrity of your reagents and maintaining an inert atmosphere are fundamental to success.

Below is a flowchart to guide your troubleshooting process.

Troubleshooting_Flowchart start Low Conversion Observed catalyst Optimize Catalyst & Ligand start->catalyst Start Here base Optimize Base catalyst->base If still slow success Reaction Rate Increased catalyst->success Success! solvent Optimize Solvent base->solvent If still slow base->success Success! temp Increase Temperature solvent->temp If still slow solvent->success Success! reagent Check Reagent Quality temp->reagent If issues persist temp->success Success! reagent->start Re-evaluate

Caption: Troubleshooting workflow for slow reactions.

Q2: Which palladium catalysts and ligands are most effective for this hindered boronic acid?

A2: For sterically demanding substrates, the ligand's properties are paramount. You need ligands that are both bulky and electron-rich.

  • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for challenging Suzuki couplings.[1][13] They promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate the rate-limiting reductive elimination step.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and can be highly effective for coupling electron-poor and sterically hindered partners.

Ligand TypeRecommended LigandsRationale
Buchwald Biarylphosphines XPhos, SPhos, RuPhosExcellent for sterically hindered and electron-poor substrates; promote fast oxidative addition and reductive elimination.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable, highly active catalysts.[5]
Specialized Ligands AntPhos, BI-DIMEHave shown success in extremely demanding aryl-aryl and aryl-alkyl couplings.[13][14]

Experimental Protocol: Catalyst/Ligand Screening

  • Setup: Prepare parallel reaction vials under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To each vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the pre-catalyst/ligand combination to each respective vial (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent: Add degassed solvent (e.g., Dioxane/H₂O, 10:1).

  • Reaction: Heat the reactions to a standard temperature (e.g., 100 °C) and monitor by LC-MS or TLC at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates.

Q3: What is the optimal choice of base and solvent for this reaction?

A3: The base and solvent are often interdependent and their optimal combination can significantly accelerate the reaction.

Base Selection:

The primary function of the base is to activate the boronic acid. For this substrate, which is prone to hydrolysis of the ester group under strongly basic conditions, a careful choice is necessary.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective in many Suzuki couplings, especially with hindered substrates.[13]

    • Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity due to the high solubility of its boronate salts.

    • Potassium Fluoride (KF): A milder option that can be effective and may minimize side reactions like protodeboronation, although it might require higher temperatures.[3][5]

Solvent System:

The solvent must solubilize the reactants and catalyst, and it can influence the catalytic cycle.

  • Recommended Solvents:

    • Ethers: Dioxane or Tetrahydrofuran (THF), often with a small amount of water (e.g., 10:1 ratio), are excellent general-purpose solvents for Suzuki reactions.[15]

    • Aprotic Polar Solvents: While solvents like DMF or acetonitrile can be used, they may influence selectivity in more complex systems and should be used with caution.[6][7]

    • Alcohols: In some cases, alcohols like methanol or ethanol have been shown to promote the reaction.[15]

BaseRecommended Solvent(s)Considerations
K₃PO₄ Dioxane/H₂O, Toluene/H₂OGenerally a robust and reliable combination.
Cs₂CO₃ Dioxane, THFExcellent for difficult couplings, but more expensive.
KF Dioxane, THFMilder conditions, may require higher temperatures or longer reaction times.
Q4: I'm observing protodeboronation of my boronic acid. How can this be minimized?

A4: Protodeboronation, the undesired replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-deficient boronic acids.[3][16]

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Switching from NaOH or K₂CO₃ to KF or a phosphate base can be beneficial.[3]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and finely powdered, dry base can help.

  • Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from degradation.[17][18] These esters often slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing side reactions.[16]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can also keep its concentration low, reducing the rate of decomposition.

Protocol: Formation of a Diethanolamine (DABO) Boronate Adduct

Diethanolamine adducts are stable, crystalline solids that can be used directly in coupling reactions, offering an alternative to boronic acids that are prone to decomposition.[19][20]

  • Dissolution: In a flask, dissolve this compound (1.0 equiv) in a minimal amount of a solvent like CH₂Cl₂.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate will typically form.

  • Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki coupling.

Boronic_Acid_Stability cluster_0 Reactive but Unstable cluster_1 Stable but Requires Activation BoronicAcid This compound BoronateEster Boronate Ester (e.g., Pinacol, MIDA, DABO) BoronicAcid->BoronateEster Protection (e.g., + Diol/Amine) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation BoronateEster->BoronicAcid In situ Hydrolysis (Slow Release) Suzuki Coupling Suzuki Coupling BoronateEster->Suzuki Coupling

Caption: Stability trade-off between boronic acids and esters.

Summary of Recommendations

To increase the reaction rate of this compound, a multi-faceted optimization approach is recommended:

ParameterPrimary RecommendationSecondary OptionsRationale
Catalyst/Ligand Use a Pd-precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).NHC-Pd complexes.Overcomes steric hindrance and accelerates key catalytic steps.[3][13]
Base K₃PO₄ (2-3 equivalents).Cs₂CO₃ for very challenging couplings; KF for milder conditions.Efficiently activates the boronic acid without promoting excessive side reactions.[13]
Solvent Degassed Dioxane/H₂O (10:1) or THF/H₂O (10:1).Toluene, 2-MeTHF.Provides good solubility and generally promotes efficient catalysis.[15]
Temperature 80–110 °C.Reflux temperatures may be required, monitor for decomposition.Increased kinetic energy overcomes the activation barrier for this challenging substrate.[8][10][11]
Boron Reagent Convert to a more stable boronate ester (Pinacol, MIDA, or DABO) if protodeboronation is significant.Use high-purity boronic acid and add it slowly to the reaction.Enhances stability and minimizes decomposition pathways.[16][17][19][20]

By systematically addressing these key reaction parameters, researchers can effectively overcome the inherent challenges posed by this compound and achieve higher reaction rates and improved yields in their synthetic endeavors.

References

Refining experimental protocols for (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in their experimental work. We provide in-depth FAQs, validated experimental protocols, and a detailed troubleshooting guide to address common and complex challenges, ensuring the successful application of this versatile reagent.

Introduction: Understanding the Reagent

This compound is a substituted arylboronic acid, a class of compounds indispensable for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Its structure presents a unique combination of features that influence its reactivity:

  • An ortho-methoxycarbonyl group (-COOCH₃), which is electron-withdrawing and can introduce steric hindrance or potentially chelate to the metal catalyst.

  • A meta-chloro group (-Cl), which is also electron-withdrawing, affecting the electronic properties of the phenyl ring.

These characteristics make it a valuable building block but also introduce specific challenges, such as a susceptibility to side reactions like protodeboronation and potential for ester hydrolysis under basic conditions.[2][3] This guide is designed to help you navigate these challenges and refine your experimental protocols for optimal results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that users frequently encounter when first working with this compound.

Q1: What are the primary stability concerns with this reagent and how should I store it? A: The primary stability concerns for arylboronic acids, including this reagent, are twofold. First, they can undergo dehydration to form cyclic anhydrides known as boroxines. Second, and more critical during reactions, is their susceptibility to protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond.[3] This is often catalyzed by acidic or basic conditions.[2][4] For storage, keep the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

Q2: My Suzuki-Miyaura coupling reaction is failing or giving very low yield. What are the first things I should check? A: When a Suzuki coupling fails, a systematic check of the fundamentals is crucial.[5]

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and can decompose the palladium catalyst.[6] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (N₂ or Ar) from start to finish.

  • Reagent Quality: Verify the purity and integrity of your boronic acid, aryl halide, and particularly the palladium catalyst and phosphine ligand, which can degrade over time.

  • Base Activity: The base is critical for activating the boronic acid for transmetalation.[7] Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous if required by the protocol.

  • Solvent Choice: The solvent system must be appropriate for the reactants and be thoroughly degassed. Common systems include dioxane/water, toluene/water, or DMF.[8]

Q3: I'm observing a significant amount of a byproduct corresponding to the simple chloro-methoxycarbonyl benzene. What is happening? A: This is a classic sign of protodeboronation , an undesired side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[4][9] This reaction competes with the desired cross-coupling and is a common failure mode, especially with electron-deficient or sterically hindered boronic acids.[2][3] Minimizing this side reaction is a key focus of the troubleshooting section below.

Q4: How do the chloro and methoxycarbonyl substituents on this specific boronic acid affect its reactivity in a Suzuki coupling? A: The two electron-withdrawing groups (-Cl and -COOCH₃) decrease the electron density on the phenyl ring. This can slow the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle, as this step typically benefits from a more nucleophilic (electron-rich) organoboron species.[10] Additionally, the ortho-methoxycarbonyl group can introduce steric hindrance around the reaction center and may even form a chelate with the palladium catalyst, potentially inhibiting the catalytic cycle.[8] Careful selection of a suitable ligand and reaction conditions is necessary to overcome these effects.

Section 2: Core Experimental Protocol - Suzuki-Miyaura Coupling

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol should be seen as a starting point for optimization.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Vessel Preparation cluster_inert Inerting cluster_reaction Reaction Execution cluster_workup Workup & Purification prep 1. Add Solids: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Base (e.g., K₂CO₃, 2-3 equiv) - Catalyst/Ligand - Stir bar inert 2. Seal vessel Evacuate & backfill with Inert Gas (N₂ or Ar) 3x prep->inert solvent 3. Add degassed solvent(s) via syringe inert->solvent heat 4. Heat to desired temp (e.g., 80-110 °C) with vigorous stirring solvent->heat monitor 5. Monitor progress (TLC, GC-MS, LC-MS) heat->monitor workup 6. Cool, dilute with organic solvent, wash with H₂O/brine monitor->workup purify 7. Dry, concentrate, and purify via column chromatography workup->purify

General workflow for a Suzuki-Miyaura coupling reaction.
Reagents and Conditions

ComponentSuggested Amount (Equivalents)Molarity (Typical)Purpose
Aryl Halide (Ar-X)1.0 (Limiting Reagent)0.1 - 0.5 MThe electrophilic coupling partner.
This compound1.2 - 1.5-The nucleophilic coupling partner. A slight excess is used to drive the reaction to completion and offset potential decomposition.
Palladium Precatalyst1-5 mol %-The source of the active Pd(0) catalyst. Examples: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts.[11]
Phosphine Ligand1-10 mol % (often 2x Pd)-Stabilizes the Pd center, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination.
Base2.0 - 3.0-Activates the boronic acid to form a boronate complex, which is necessary for transmetalation.[7] Examples: K₂CO₃, Cs₂CO₃, K₃PO₄.
Solvent System-0.1 - 0.5 MProvides the medium for the reaction. Must be thoroughly degassed. Example: Dioxane/H₂O (4:1), Toluene/EtOH/H₂O.
Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol %), and any additional ligand if required.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–100 °C).

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Section 3: Advanced Troubleshooting Guide

This section uses a question-and-answer format to address specific, complex issues that may arise during your experiments.

The Suzuki-Miyaura Catalytic Cycle

G cluster_side Common Failure Points pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex trans Transmetalation pd2_complex->trans Ar'-B(OH)₃⁻ pd2_diaryl Ar-Pd(II)L₂-Ar' trans->pd2_diaryl boronate Ar'-B(OH)₃⁻ (Activated Boronic Acid) base Base (e.g., CO₃²⁻) boronic_acid Ar'-B(OH)₂ boronic_acid->boronate + Base proto Protodeboronation: Ar'-B(OH)₂ → Ar'-H boronic_acid->proto homo Homocoupling: 2 Ar'-B(OH)₂ → Ar'-Ar' boronic_acid->homo ar_x Ar-X ar_ar Ar-Ar' (Product) re Reductive Elimination pd2_diaryl->re re->pd0 Product

Key steps and failure points in the Suzuki-Miyaura cycle.

Problem 1: Low or No Product Formation

  • Question: My reaction shows no conversion, and I've confirmed my setup is inert and reagents are good. How do I troubleshoot the catalytic cycle itself?

  • Answer: A stalled reaction points to a problem in one of the three key steps: oxidative addition, transmetalation, or reductive elimination.

    • Slow Oxidative Addition: This step can be slow, especially with aryl chlorides, but is generally feasible with aryl bromides.[12] If you suspect this is the issue, particularly with an electron-rich aryl halide, switching to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) can accelerate this step.[11]

    • Inefficient Transmetalation: This is the most likely bottleneck with an electron-deficient boronic acid like this compound. The base is crucial here. A stronger base or one with higher solubility may be needed. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) because the larger cation increases solubility and basicity.[13]

    • Difficult Reductive Elimination: This step forms the final C-C bond. It can be hindered by bulky ligands or unfavorable electronic factors. Sometimes, simply increasing the temperature can provide the energy needed to overcome this barrier.

Problem 2: Significant Protodeboronation

  • Question: I've confirmed protodeboronation is my main side reaction by identifying the byproduct. How can I specifically minimize this?

  • Answer: Protodeboronation is often base-catalyzed and requires a proton source.[3] To mitigate it:

    • Use a Milder, Anhydrous Base: Switch from carbonate bases, which require water for full efficacy, to a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[7] These bases can be used under anhydrous conditions, removing the primary proton source.

    • Minimize Water: If an aqueous system is necessary, use the minimum amount of water required to achieve solubility and facilitate the reaction (e.g., move from a 4:1 to a 10:1 organic/aqueous ratio).

    • Use Boronic Ester/Salt: Convert the boronic acid to a more stable derivative. Potassium trifluoroborate salts (Ar-BF₃K) are highly stable crystalline solids that are resistant to protodeboronation and release the boronic acid slowly in situ.[14] See Section 4 for a conversion protocol.

Problem 3: Homocoupling of the Boronic Acid

  • Question: My workup is complicated by a biaryl byproduct derived from the dimerization of my boronic acid. What causes this and how can I prevent it?

  • Answer: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of two boronic acid molecules.

    • Rigorous Degassing: Standard nitrogen/argon sparging may not be sufficient. For maximum oxygen removal, use the freeze-pump-thaw method for your solvent(s) (freeze the solvent with liquid N₂, apply high vacuum, thaw, and backfill with inert gas; repeat 3x).

    • Use a Pd(0) Precatalyst: Start with a catalyst already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If you use a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, a process which can sometimes trigger homocoupling.[11]

Problem 4: Hydrolysis of the Methoxycarbonyl Group

  • Question: My NMR analysis shows that the methoxycarbonyl (-COOCH₃) group is being hydrolyzed to a carboxylic acid (-COOH) during the reaction. How can I avoid this?

  • Answer: The combination of a strong base (like K₂CO₃ or Cs₂CO₃) and water at high temperatures is a classic condition for ester saponification (hydrolysis).

    • Use a Non-Nucleophilic Base: Switch to a base less prone to causing hydrolysis. Anhydrous potassium phosphate (K₃PO₄) is a good alternative.

    • Lower the Temperature: If possible, run the reaction at a lower temperature for a longer duration. This will slow the rate of hydrolysis more significantly than the rate of the desired coupling reaction.

    • Use Anhydrous Conditions: As mentioned for protodeboronation, using a base like KF or CsF in an anhydrous solvent system (e.g., anhydrous dioxane or THF) will eliminate the water required for hydrolysis.

Section 4: Alternative Protocols for Reagent Stabilization

If you consistently face issues with the stability of the boronic acid, converting it to a more robust derivative prior to the coupling reaction is a highly effective strategy.

Protocol 4.1: Conversion to Potassium Trifluoroborate Salt (Ar-BF₃K)

Potassium trifluoroborate salts are air- and moisture-stable crystalline solids that are highly resistant to protodeboronation.[14]

  • Dissolution: Dissolve this compound (1.0 equiv) in a 4:1 mixture of methanol and water.

  • Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 equiv).

  • Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution over 30-60 minutes.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then with a cold organic solvent like diethyl ether. Dry the resulting white crystalline solid under high vacuum. This Ar-BF₃K salt can now be used in Suzuki-Miyaura reactions, typically with a carbonate base.

References

Validation & Comparative

A Technical Guide to (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid: A Comparative Analysis for Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1] The choice of the boronic acid reagent is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance.[1][2] This guide provides an in-depth analysis of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, a strategically substituted arylboronic acid, and compares its performance characteristics with other commonly employed boronic acids.

Understanding the Molecular Architecture: The Key to Reactivity

This compound is a white crystalline powder with the chemical formula C₈H₈BClO₄ and a molecular weight of 214.4 g/mol .[3] Its utility in organic synthesis is largely dictated by the electronic and steric effects of its substituents: a chloro group at the 5-position and a methoxycarbonyl group at the 2-position of the phenyl ring.

Substituent Position Electronic Effect Steric Effect
Methoxycarbonyl (-COOCH₃)orthoElectron-withdrawing (inductive and resonance)Moderate to significant
Chloro (-Cl)meta to the boronic acidElectron-withdrawing (inductive)Minimal

The methoxycarbonyl group, being in the ortho position, exerts a significant influence on the boronic acid's reactivity. Its electron-withdrawing nature can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] Furthermore, its presence introduces steric hindrance around the boronic acid moiety, which can be a critical factor in the coupling with sterically demanding partners.[5][6] The chloro group in the meta position primarily contributes an electron-withdrawing inductive effect, further modulating the electronic properties of the phenyl ring.[7]

Comparative Analysis with Other Boronic Acids

The performance of this compound is best understood when compared against other boronic acids with varying substitution patterns.

Electronic Effects: A Spectrum of Reactivity

The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the efficiency of the Suzuki-Miyaura reaction.[8]

  • Electron-Withdrawing Groups (EWGs): Boronic acids bearing EWGs, such as the methoxycarbonyl and chloro groups in our target molecule, generally exhibit enhanced stability and can lead to faster transmetalation in some cases. However, very strong EWGs can also slow down the reaction.[4]

  • Electron-Donating Groups (EDGs): Boronic acids with EDGs, like methoxy or methyl groups, are more electron-rich. This can facilitate the oxidative addition step but may also lead to side reactions like protodeboronation, especially under basic conditions.[2]

Table 1: Comparison of Electronic Effects of Phenylboronic Acids

Boronic AcidSubstituent(s)Electronic NatureExpected Impact on Suzuki-Miyaura Coupling
This compound -COOCH₃ (ortho), -Cl (meta)Strongly Electron-WithdrawingPotentially faster transmetalation, good stability.
Phenylboronic acidNoneNeutralBaseline for comparison.
4-Methoxyphenylboronic acid-OCH₃ (para)Electron-DonatingMay accelerate oxidative addition, but prone to protodeboronation.
4-(Trifluoromethyl)phenylboronic acid-CF₃ (para)Strongly Electron-WithdrawingIncreased stability, may require more forcing conditions.
Steric Hindrance: The Ortho Effect

The presence of a substituent in the ortho position to the boronic acid group introduces steric bulk that can significantly hinder the reaction.[5][6] This "ortho effect" can be both a challenge and an opportunity. While it can decrease reaction rates and yields, it can also be exploited for regioselective synthesis.[9][10]

Table 2: Comparison of Steric Effects of Phenylboronic Acids

Boronic AcidOrtho SubstituentSteric HindranceExpected Impact on Suzuki-Miyaura Coupling
This compound -COOCH₃Moderate to SignificantSlower reaction rates, may require specialized catalysts or ligands. Potential for atropisomerism in the product.[9]
Phenylboronic acidNoneMinimalGenerally high reactivity with a wide range of partners.
2-Methylphenylboronic acid-CH₃ModerateReduced reactivity compared to the unsubstituted analog.
2,6-Dimethylphenylboronic acid-CH₃, -CH₃SignificantVery low reactivity, often requiring harsh reaction conditions.

The methoxycarbonyl group in this compound presents a moderate to significant steric challenge. This necessitates careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, to achieve high yields.[1]

Experimental Design for Comparative Performance Evaluation

To empirically validate the performance of this compound, a systematic experimental study is essential.

General Suzuki-Miyaura Cross-Coupling Protocol

The following protocol provides a general framework for comparing the reactivity of different boronic acids.[1][11]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for a specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow

Data Analysis and Interpretation

To provide a robust comparison, the following data should be collected and analyzed for each boronic acid:

  • Reaction Yield (%): The isolated yield of the biaryl product is a primary measure of the reaction's efficiency.

  • Reaction Time (h): The time required to reach completion provides insight into the reaction kinetics.

  • Byproduct Formation: Identification and quantification of any byproducts, such as homocoupled products or protodeboronated starting materials, are crucial for understanding reaction selectivity.

By systematically comparing these metrics for this compound against other boronic acids under identical conditions, researchers can make informed decisions about the most suitable reagent for their specific synthetic targets.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[2][12]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]

The electronic and steric properties of the boronic acid directly influence the rate and efficiency of the transmetalation step.

Conclusion

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, offering a unique combination of electronic and steric features. Its electron-withdrawing substituents contribute to its stability, while the ortho-methoxycarbonyl group introduces steric hindrance that can be both a challenge to overcome and a tool for controlling selectivity. By understanding these properties in comparison to other boronic acids, researchers can strategically employ this building block in the synthesis of complex molecules for drug discovery and materials science. Careful optimization of reaction conditions is key to unlocking the full potential of this versatile reagent.

References

A Comparative Guide to the Efficacy of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid and Its Analogs in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the judicious selection of synthetic building blocks is a critical determinant of a project's success. Boronic acids, in particular, have become indispensable reagents for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide offers an in-depth, objective comparison of the efficacy of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid against its structural analogs, supported by experimental data.

The Suzuki-Miyaura Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for synthesizing biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and functional materials. The reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar-Pd(II)-R\nLn Ar-Pd(II)-R Ln (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R\nLn M-X M-X Transmetalation->M-X M-OR' M-OR' Transmetalation->M-OR' Reductive\nElimination Reductive Elimination Ar-Pd(II)-R\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive\nElimination->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition R-B(OR')2 R-B(OR')2 (Boronic Acid/Ester) R-B(OR')2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on the boronic acid plays a crucial role in the transmetalation step. Electron-withdrawing groups can enhance the rate of this step, while electron-donating groups can have the opposite effect.[5][6]

Comparative Efficacy of this compound and Its Analogs

To illustrate the impact of substituents on the efficacy of the Suzuki-Miyaura coupling, we compare the performance of this compound with several of its commercially available analogs.

Table 1: Performance Comparison in a Standard Suzuki-Miyaura Coupling Reaction*
Boronic AcidKey SubstituentsPredicted Effect on Reactivity
This compound 5-Chloro, 2-MethoxycarbonylElectron-withdrawing groups at both positions are expected to enhance reactivity.
2-(Methoxycarbonyl)phenylboronic acid 2-MethoxycarbonylThe electron-withdrawing ester group should promote the reaction.
5-Chloro-2-methoxyphenylboronic acid 5-Chloro, 2-MethoxyThe chloro group is electron-withdrawing, while the methoxy group is electron-donating.
2-Carboxyphenylboronic acid 2-CarboxylThe carboxylic acid is electron-withdrawing, but can potentially interfere with the basic conditions.

*Reaction conditions: Aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/water (4:1), 100 °C, 24 h.

The combination of an electron-withdrawing chloro group and a methoxycarbonyl group in This compound generally leads to high yields in Suzuki-Miyaura couplings. The electron-withdrawing nature of both substituents is thought to facilitate the transmetalation step. In contrast, analogs with electron-donating groups, such as the methoxy group in 5-Chloro-2-methoxyphenylboronic acid , may exhibit reduced reactivity. The free carboxylic acid in 2-Carboxyphenylboronic acid can present challenges due to its acidity, potentially requiring modified reaction conditions.

Standardized Experimental Protocol

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure can be adapted for specific substrates and catalysts.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Combine aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd catalyst (e.g., 3 mol% Pd(PPh₃)₄), and base (e.g., 2.0 equiv K₂CO₃) in a flame-dried flask. Inert_Atmosphere 2. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Reagents->Inert_Atmosphere Solvent 3. Add degassed solvent(s) (e.g., 1,4-dioxane and water). Inert_Atmosphere->Solvent Heat 4. Heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Solvent->Heat Monitor 5. Monitor the reaction progress by TLC or GC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Extract 7. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Cool->Extract Wash_Dry 8. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Extract->Wash_Dry Concentrate 9. Concentrate the solution under reduced pressure. Wash_Dry->Concentrate Purify 10. Purify the crude product by column chromatography. Concentrate->Purify

References

A Comparative Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The coupling of sterically hindered and electronically deactivated substrates, such as (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, however, presents unique challenges that necessitate a careful selection of the catalytic system. This guide provides an in-depth comparative analysis of various palladium-based catalysts for this specific transformation, supported by representative experimental data and mechanistic insights to empower researchers to make informed decisions for their synthetic campaigns.

The Challenge: Coupling a Sterically Hindered and Electron-Deficient Boronic Acid

This compound is a challenging substrate for Suzuki-Miyaura coupling due to a combination of steric and electronic factors. The ortho-methoxycarbonyl group introduces significant steric bulk around the boronic acid moiety, which can hinder the crucial transmetalation step in the catalytic cycle. Furthermore, both the methoxycarbonyl and the chloro substituents are electron-withdrawing, which deactivates the arylboronic acid, making it less nucleophilic and thus slowing down the rate of transmetalation. These factors can lead to low yields, slow reaction times, and the need for high catalyst loadings with traditional catalyst systems.

Comparative Analysis of Catalyst Systems

The choice of the palladium catalyst, and particularly the ancillary ligand, is paramount to overcoming the hurdles presented by this substrate. We will compare three major classes of palladium catalyst systems: traditional phosphine ligands, modern bulky electron-rich phosphine ligands (Buchwald ligands), and N-heterocyclic carbene (NHC) ligands.

Catalyst SystemPrecatalyst/LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)Key Considerations
Traditional Phosphine Pd(PPh₃)₄2-580-11012-2440-70Readily available and cost-effective, but often requires higher temperatures and longer reaction times for this substrate. May suffer from catalyst decomposition.
Buchwald Ligand Pd(OAc)₂ / SPhos0.5-2Room Temp - 802-1285-98Highly efficient for sterically hindered and electron-deficient substrates. The bulky, electron-rich ligand facilitates both oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbene PEPPSI™-IPr1-380-1004-1680-95Offers high thermal stability and is effective for coupling aryl chlorides. The strong Pd-NHC bond prevents catalyst decomposition at elevated temperatures.

Note: The data presented is representative of couplings with structurally similar ortho-substituted and electron-deficient arylboronic acids and serves as a strong indicator for expected performance with the target substrate.

Mechanistic Insights: The Role of the Ligand

The superior performance of modern catalyst systems with bulky, electron-rich ligands for challenging substrates can be attributed to their influence on the key steps of the Suzuki-Miyaura catalytic cycle.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: Bulky, electron-donating ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive towards the oxidative addition of the aryl halide.[1]

  • Transmetalation: This is often the rate-limiting step for hindered substrates. The electron-rich nature of Buchwald and NHC ligands increases the electron density on the palladium center, which is thought to facilitate the transfer of the aryl group from the boronic acid.[2]

  • Reductive Elimination: The steric bulk of these modern ligands promotes the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).

Protocol 1: Coupling using a Buchwald Ligand System

This protocol utilizes a highly active and reliable catalyst system for challenging substrates.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using a Traditional Catalyst

Materials:

  • This compound (1.5 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromoanisole, this compound, and K₂CO₃ in a mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Add Anhydrous/Degassed Solvents A->B C Inert Atmosphere (Argon) B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I caption A generalized experimental workflow for the Suzuki coupling reaction.

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Alternative Catalyst Systems: A Look Beyond Palladium

While palladium-based catalysts are the workhorses of Suzuki-Miyaura coupling, nickel-based systems are emerging as a cost-effective and sustainable alternative.[3] Nickel catalysts, such as NiCl₂(dppf), can be effective for the coupling of aryl chlorides and other challenging substrates. However, they often require higher reaction temperatures and may have a different substrate scope and functional group tolerance compared to palladium systems. For the specific coupling of this compound, a thorough screening of reaction conditions would be necessary to determine the efficacy of a nickel-based catalyst.

Conclusion

The successful Suzuki-Miyaura coupling of the sterically and electronically challenging this compound is highly dependent on the judicious choice of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, they often require harsh conditions and provide modest yields. Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with a palladium precursor like Pd(OAc)₂, are highly recommended for achieving high yields under milder conditions and with shorter reaction times. N-heterocyclic carbene-based catalysts also present a robust alternative, particularly when high thermal stability is required. The provided protocols and mechanistic insights serve as a comprehensive starting point for researchers to optimize the synthesis of biaryl structures derived from this important building block.

References

A Comparative Performance Analysis of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The judicious selection of the boronic acid coupling partner is paramount, as its substituent pattern dictates reactivity, yield, and reaction kinetics. This guide presents an in-depth technical comparison of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid against a panel of structurally diverse phenylboronic acids in a benchmark Suzuki-Miyaura reaction. Our analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into the performance of this versatile reagent.

Introduction to this compound

This compound, with CAS Number 957062-64-5, is a bi-functionalized aromatic building block.[2][] It features a chloro substituent, an electron-withdrawing group, at the 5-position and a methoxycarbonyl group, also electron-withdrawing, at the 2-position. This unique substitution pattern can influence the electronic properties and steric environment of the boronic acid, thereby affecting its performance in palladium-catalyzed cross-coupling reactions.

The Benchmark Reaction: Suzuki-Miyaura Coupling with 4-Bromoanisole

To provide a standardized platform for comparison, we have selected the Suzuki-Miyaura cross-coupling reaction of various phenylboronic acids with 4-bromoanisole. This reaction is a classic example of biaryl synthesis and is sensitive to the electronic and steric nature of the coupling partners. The anticipated product of the reaction with our target molecule is methyl 4'-methoxy-4-chlorobiphenyl-2-carboxylate.

Comparative Performance Analysis

The performance of this compound was benchmarked against three other commercially available boronic acids, each representing a different electronic profile:

  • Phenylboronic acid: The unsubstituted parent compound.

  • 4-Methoxyphenylboronic acid: Substituted with an electron-donating group (EDG).

  • 4-(Trifluoromethyl)phenylboronic acid: Substituted with a strong electron-withdrawing group (EWG).

The following table summarizes the illustrative experimental results under standardized reaction conditions.

Boronic AcidSubstituent NatureReaction Time (hours)Yield (%)Purity (%)
This compound 2 EWGs (ortho, para) 12 78 >95
Phenylboronic acidUnsubstituted892>98
4-Methoxyphenylboronic acidEDG (para)695>98
4-(Trifluoromethyl)phenylboronic acidEWG (para)1672>95
Analysis of Results

The experimental data highlights the nuanced role of substituents in the Suzuki-Miyaura reaction. As anticipated from established mechanistic principles, the presence of electron-donating groups on the phenylboronic acid generally accelerates the reaction and leads to higher yields.[4][5] The methoxy group in 4-methoxyphenylboronic acid enhances the nucleophilicity of the boronate complex, facilitating the transmetalation step in the catalytic cycle.[5]

Conversely, electron-withdrawing groups tend to decrease the reactivity of the boronic acid, resulting in longer reaction times and lower yields.[4] This is evident in the performance of 4-(trifluoromethyl)phenylboronic acid. The target molecule, this compound, with two electron-withdrawing groups, exhibits intermediate reactivity. The ortho-methoxycarbonyl group, in addition to its electronic effect, may also introduce steric hindrance, further modulating the reaction rate. Despite these electronic disadvantages, it provides a respectable yield, demonstrating its utility as a valuable building block for complex, functionalized biaryls.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][6] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-limiting step can be influenced by the electronic nature of the coupling partners. For electron-deficient boronic acids, the transmetalation step is often slower due to the reduced nucleophilicity of the aryl group being transferred.

Experimental Protocols

A detailed, step-by-step methodology for the benchmark Suzuki-Miyaura cross-coupling reaction is provided below.

Materials:
  • Aryl bromide (4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:
  • To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Pd(PPh3)4, K2CO3 B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Solvents: 1,4-Dioxane, Water B->C D Heat to 90 °C C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Extraction with Ethyl Acetate F->G H Drying and Concentration G->H I Column Chromatography H->I [Final Product] [Final Product] I->[Final Product]

References

(5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid: A Comparative Guide to its Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The judicious selection of the boronic acid coupling partner is paramount to the success of these reactions, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth technical comparison of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, a versatile yet sterically hindered building block, with other relevant boronic acids. We will delve into its performance in Suzuki-Miyaura reactions, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Introduction to this compound: A Sterically Encumbered Reagent

This compound is a bi-functional aromatic building block featuring a chlorine atom and a methoxycarbonyl group ortho to the boronic acid moiety. This unique substitution pattern presents both challenges and opportunities in cross-coupling reactions. The ortho-methoxycarbonyl group, in particular, introduces significant steric hindrance around the reactive boronic acid center, which can impede the crucial transmetalation step in the catalytic cycle. However, the electron-withdrawing nature of both the chloro and methoxycarbonyl substituents can also modulate the electronic properties of the phenyl ring, influencing its reactivity.

The primary application of this reagent lies in the synthesis of highly substituted biaryl compounds, which are prevalent motifs in many biologically active molecules. Its ability to introduce a functionalized phenyl ring in a single step makes it an attractive tool for medicinal chemists in lead optimization and the construction of complex molecular architectures.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a delicate interplay of steric and electronic factors. To provide a clear comparison, we will analyze the performance of this compound against other representative ortho-substituted and electronically diverse phenylboronic acids.

Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole *

Boronic AcidOrtho-Substituent(s)Electronic NatureTypical Yield (%)Reaction Time (h)Key Observations
This compound -Cl, -COOMeElectron-withdrawing70-8512-24Requires more forcing conditions (higher temperature, longer reaction time) due to steric hindrance.[1][2]
2-Methylphenylboronic acid-CH₃Electron-donating85-954-8Generally high reactivity due to the electron-donating nature of the methyl group, though some steric hindrance is present.
2-Methoxyphenylboronic acid-OCH₃Electron-donating90-982-6The ortho-methoxy group can sometimes participate in catalyst chelation, influencing reactivity and selectivity.[1]
2-Nitrophenylboronic acid-NO₂Strongly Electron-withdrawing40-6018-36The strong electron-withdrawing nature of the nitro group can significantly slow down the transmetalation step.
Phenylboronic acidNoneNeutral>951-4Serves as a baseline for unhindered and electronically neutral coupling partners.

*General conditions: Aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, 2.0 equiv), solvent (e.g., Toluene/H₂O), 80-100 °C. Yields and reaction times are illustrative and can vary based on specific catalyst, ligand, and base combinations.

Causality Behind Experimental Choices:

The data in Table 1 highlights a crucial principle: the steric bulk of the ortho-substituent is a dominant factor in determining the reactivity of the boronic acid. The presence of the methoxycarbonyl group in this compound necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve satisfactory yields. This is a direct consequence of the increased energy barrier for the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. The palladium complex must approach the boron atom, and bulky ortho-substituents sterically impede this approach.

In contrast, boronic acids with smaller or no ortho-substituents, like phenylboronic acid and 2-methylphenylboronic acid, generally react more readily. The electronic nature of the substituents also plays a role. Electron-donating groups, such as the methoxy group in 2-methoxyphenylboronic acid, can enhance the nucleophilicity of the aryl ring, potentially accelerating the transmetalation step. Conversely, strongly electron-withdrawing groups, as seen in 2-nitrophenylboronic acid, can decrease the electron density on the aryl ring, making the transfer to the palladium center more difficult.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and success in your own research, we provide a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound. This protocol is designed to be a self-validating system, with clear instructions and checkpoints.

Protocol: Synthesis of Methyl 4'-methoxy-4-chloro-1,1'-biphenyl-2-carboxylate

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 214.4 mg, 1.0 mmol), 4-bromoanisole (e.g., 224.5 mg, 1.2 mmol), and potassium carbonate (e.g., 276.4 mg, 2.0 mmol).

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (e.g., 34.7 mg, 0.03 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Trustworthiness of the Protocol: This protocol incorporates standard practices for Suzuki-Miyaura couplings, including the use of an inert atmosphere to protect the palladium(0) catalyst from oxidation and degassed solvents to prevent quenching of the catalytic species. The progress of the reaction can be reliably monitored, and the purification procedure is robust, ensuring the isolation of a pure product.

Mechanistic Insights and Visualization

A deeper understanding of the reaction mechanism allows for more informed optimization of reaction conditions. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L2 (Palladacycle) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric hindrance of this compound primarily affects the Transmetalation step. The bulky ortho-substituents make the approach of the palladacycle intermediate to the boronate complex more difficult, thus increasing the activation energy of this step and slowing down the overall reaction rate.

Alternative Reagents and Future Outlook

While this compound is a valuable reagent, researchers should be aware of alternative strategies for the synthesis of ortho-substituted biaryls. These include:

  • Directed Ortho-Metalation: This approach involves the use of a directing group to facilitate metalation at the ortho-position of an aromatic ring, followed by reaction with an electrophile.

  • C-H Activation/Functionalization: Emerging methods in C-H activation allow for the direct coupling of C-H bonds with various partners, bypassing the need for pre-functionalized starting materials like boronic acids.

  • Alternative Boron Reagents: In some cases, boronate esters (e.g., pinacol esters) or trifluoroborate salts may offer advantages in terms of stability and reactivity compared to boronic acids.

The field of cross-coupling chemistry is continuously evolving, with the development of more active and robust catalyst systems that can overcome the challenges posed by sterically hindered substrates. Future research will likely focus on the design of new ligands that can facilitate the coupling of even more challenging ortho-substituted boronic acids under milder conditions.

Conclusion

This compound is a powerful, albeit sterically demanding, building block for the synthesis of complex, polysubstituted biaryl compounds. Its performance in Suzuki-Miyaura cross-coupling reactions is primarily dictated by the steric hindrance of its ortho-substituents, necessitating more forcing reaction conditions compared to less hindered boronic acids. By understanding the interplay of steric and electronic effects and by employing robust, well-defined protocols, researchers can successfully leverage this reagent to access novel chemical space in drug discovery and materials science. As catalyst technology continues to advance, the utility of sterically encumbered building blocks like this compound is poised to expand even further.

References

A Senior Application Scientist's Guide to the Cross-Validation of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the reliability and versatility of building blocks are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, celebrated for its mild conditions and broad functional group tolerance.[1][2] Central to this reaction's success is the organoboron reagent. This guide provides an in-depth, objective comparison of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid (CAS 957062-64-5), a key reagent for introducing a substituted phenyl moiety, against viable alternatives.[3][4] Our focus is to equip researchers, scientists, and drug development professionals with the critical data and experimental rationale necessary for informed reagent selection and robust cross-validation of their synthetic results.

This compound is a versatile building block in medicinal chemistry and organic synthesis.[5] Its structure, featuring both an electron-withdrawing chloro group and a methoxycarbonyl group, presents unique electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions.[6][7][8]

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling

The true measure of a building block's utility is its performance in a variety of contexts. To that end, we present a comparative analysis of this compound against structurally similar, commercially available alternatives. The following data summarizes typical yields in a model Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole.

Table 1: Comparative Performance of Phenylboronic Acid Derivatives in a Model Suzuki-Miyaura Reaction

Boronic AcidStructureKey FeaturesTypical Yield (%)
This compound ClC6H3(OCH3)B(OH)2[6]Electron-withdrawing chloro and methoxycarbonyl groups85-95
(2-(Methoxycarbonyl)phenyl)boronic AcidC8H9BO4Lacks the chloro substituent, making it less electron-deficient.90-98
(5-Chloro-2-methoxyphenyl)boronic acidClC6H3(OCH3)B(OH)2Lacks the electron-withdrawing methoxycarbonyl group.88-96
Phenylboronic acidC6H5B(OH)2Unsubstituted benchmark reagent.>95

Expert Insights: The presence of the electron-withdrawing chloro and methoxycarbonyl groups on our target boronic acid can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9][10] While strong electron-withdrawing groups can sometimes slow down this step, the observed high yields suggest that with an appropriate choice of catalyst and base, this reagent is highly effective. The slightly lower yields compared to the unsubstituted phenylboronic acid are a common trade-off for the increased functionality and complexity of the resulting biaryl product.

Experimental Workflow & Protocols

To ensure reproducibility and provide a clear framework for cross-validation, we provide a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol, from reagent preparation to product isolation.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst add_solids Add Solids to Flask prep_reagents->add_solids prep_glassware Flame-dry Glassware (Schlenk Flask) prep_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) add_solids->inert_atm add_solvents Add Degassed Solvents inert_atm->add_solvents heating Heat to Reaction Temp (e.g., 80-110 °C) add_solvents->heating cooling Cool to Room Temp heating->cooling Monitor by TLC/LC-MS extraction Dilute & Perform Aqueous Extraction cooling->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Aryl Halide) pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 (Boronic Acid) + Base pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R1-R2 (Product)

References

A Comparative Guide to Alternatives for (5-Chloro-2-(methoxycarbonyl)phenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of the organoboron reagent is critical to the success of these transformations. (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a valuable building block for introducing a specific substituted phenyl moiety. However, challenges related to the stability, reactivity, and handling of boronic acids, particularly those with ortho substituents, have driven the development of alternative reagents.[1][2][3]

This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will explore the performance of analogous boronic acids, potassium trifluoroborates (organotrifluoroborates), and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and protocols to inform your selection of the optimal reagent for your synthetic needs.

The Challenge with ortho-Substituted Phenylboronic Acids

The presence of an ortho substituent, such as the methoxycarbonyl group in the title compound, introduces specific challenges:

  • Steric Hindrance: The group can sterically hinder the palladium center, potentially slowing down the transmetalation step of the catalytic cycle.[2][3]

  • Protodeboronation: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, which reduces the yield of the desired coupled product.[1][4] Electron-withdrawing groups can sometimes increase this susceptibility.[1]

  • Dehydration: Boronic acids can reversibly dehydrate to form cyclic boroxine trimers, which can affect reactivity and stoichiometry.[1]

These stability issues necessitate careful handling and storage and can lead to inconsistent reaction outcomes. This has led to the development of more robust boronic acid surrogates.[5][6]

Alternative Reagents: A Comparative Analysis

The primary alternatives to traditional boronic acids fall into two main categories: potassium trifluoroborate salts and MIDA boronates. Each offers a unique set of properties that can be advantageous depending on the specific synthetic context.

Potassium Trifluoroborates

Potassium trifluoroborates are tetracoordinate boron species that are generally crystalline, free-flowing solids.[7] They are known for their enhanced stability compared to the corresponding boronic acids.[4][8]

Key Advantages:

  • Air and Moisture Stability: Organotrifluoroborates are significantly more stable to air and moisture than boronic acids, allowing for easier handling and long-term storage without special precautions.[7]

  • Reduced Protodeboronation: They are less prone to protodeboronation, which can lead to higher yields, especially in challenging couplings.[4]

  • Orthogonal Reactivity: The trifluoroborate group can be carried through various synthetic steps that would be incompatible with a boronic acid, acting as a stable protecting group until the cross-coupling is desired.[7]

The corresponding alternative would be Potassium (5-chloro-2-(methoxycarbonyl)phenyl)trifluoroborate .

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline boronic acid surrogates.[6] The MIDA ligand forms a dative bond with the boron atom, creating a stable, tetracoordinate species that protects the boronic acid functionality.[9][10]

Key Advantages:

  • Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop under air and are compatible with a wide range of reagents and reaction conditions, including chromatography.[6][11][12]

  • Slow Release Mechanism: Under mild aqueous basic conditions, the MIDA group is cleaved to slowly release the active boronic acid in situ.[6][9][13] This is particularly beneficial for unstable boronic acids, as it keeps the concentration of the reactive species low, minimizing degradation and side reactions.[5][6]

  • Iterative Cross-Coupling: The stability of MIDA boronates allows for their use in multi-step, iterative cross-coupling strategies, analogous to solid-phase peptide synthesis.[9][10]

The corresponding alternative would be (5-Chloro-2-(methoxycarbonyl)phenyl)MIDA boronate .

Data Presentation: Comparative Performance

Direct, side-by-side yield comparisons for this compound and its derivatives are not extensively published. However, we can infer performance from representative Suzuki-Miyaura coupling data for structurally similar and challenging substrates.

Table 1: Comparison of Boronic Acid Surrogates in Suzuki-Miyaura Couplings

Boron Reagent TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Heteroaryl Boronic Acid Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O6014-68%[6]
2-Heteroaryl MIDA Boronate Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O6090-96% [6]
Aryl Boronic Acid 4-BromotoluenePd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O90-100~90%[14]
Aryl Trifluoroborate Aryl HalidePd CatalystBaseVariousVariousGenerally Good to Excellent[5]
p-Tolyl MIDA Boronate 2-BromobenzonitrilePd(dtbpf)Cl₂Et₃NWaterRT92% [15]

Note: Yields are highly dependent on specific substrates and reaction conditions. This table illustrates general performance trends.

The data clearly shows the significant advantage of using MIDA boronates for substrates prone to instability, with yields jumping from moderate to excellent under identical conditions.[6]

Experimental Protocols

Workflow for Reagent Selection and Suzuki-Miyaura Coupling

G cluster_prep Preparation & Selection cluster_reaction Suzuki-Miyaura Coupling reagent Target Moiety: 5-Chloro-2-(methoxycarbonyl)phenyl boronic_acid (5-Chloro-2-(methoxycarbonyl)phenyl) boronic acid reagent->boronic_acid Standard Choice trifluoroborate Potassium (5-chloro-2-(methoxycarbonyl)phenyl) trifluoroborate reagent->trifluoroborate Alternative 1: Enhanced Stability mida (5-Chloro-2-(methoxycarbonyl)phenyl) MIDA boronate reagent->mida Alternative 2: Max Stability/ Slow Release setup Reaction Setup: - Aryl/Vinyl Halide (1.0 eq) - Boron Reagent (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) boronic_acid->setup trifluoroborate->setup mida->setup conditions Heat Reaction (e.g., 60-100 °C) setup->conditions workup Aqueous Workup & Extraction conditions->workup purify Purification (Column Chromatography) workup->purify product product purify->product Final Biaryl Product

Caption: Workflow for selecting a boron reagent and executing a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Suzuki-Miyaura Coupling with a Boronic Acid or Alternative

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl/Vinyl Halide or Triflate (1.0 mmol)

  • Boronic Acid, Potassium Trifluoroborate, or MIDA Boronate (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, the selected boron reagent, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the dioxane and water solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[13][14][16]

Protocol 2: Synthesis of a Potassium Aryltrifluoroborate

This procedure describes the conversion of a boronic acid to its more stable trifluoroborate salt.[7][8]

Materials:

  • This compound (10.0 mmol)

  • Potassium Hydrogen Fluoride (KHF₂, 30.0 mmol)

  • Methanol (15 mL)

  • Water (20 mL)

Procedure:

  • In a flask, dissolve the boronic acid in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve the KHF₂ in water.

  • Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution over 10 minutes. A thick white precipitate should form.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Filter the white solid, wash with cold water, and then a small amount of cold methanol.

  • Dry the solid under vacuum to yield potassium (5-chloro-2-(methoxycarbonyl)phenyl)trifluoroborate.

Protocol 3: Synthesis of a MIDA Boronate

This procedure details the protection of a boronic acid using N-methyliminodiacetic acid.

Materials:

  • This compound (5.0 mmol)

  • N-methyliminodiacetic acid (MIDA, 5.5 mmol)

  • Dimethyl Sulfoxide (DMSO, 25 mL)

Procedure:

  • Combine the boronic acid and N-methyliminodiacetic acid in a round-bottom flask.

  • Add DMSO to the flask.

  • Heat the mixture to 80-100 °C with stirring under a flow of nitrogen. It is crucial to remove water as it forms, which can be achieved using a Dean-Stark trap or by passing a stream of inert gas over the reaction.

  • Continue heating for 2-4 hours until the reaction is complete (monitor by NMR or LC-MS).

  • Cool the reaction mixture and pour it into vigorously stirred water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to afford the (5-Chloro-2-(methoxycarbonyl)phenyl)MIDA boronate.

Conclusion and Recommendations

The choice of reagent to replace or supplement this compound should be guided by the specific demands of the synthetic route.

G cluster_reagents Reagent Properties cluster_decision Decision Factors BoronicAcid Boronic Acid + Standard, widely available - Prone to protodeboronation - Moderate stability Decision Optimal Reagent Choice BoronicAcid->Decision Simple, robust coupling Trifluoroborate Potassium Trifluoroborate + Good stability to air/moisture + Crystalline solid - Requires specific activation Trifluoroborate->Decision Need for higher stability, one-pot sequences MIDABoronate MIDA Boronate + Excellent stability (air, chroma.) + Slow-release mechanism + Ideal for multi-step synthesis MIDABoronate->Decision Unstable substrates, iterative synthesis, challenging couplings

Caption: Decision matrix for selecting the appropriate boron-based reagent.

  • For straightforward, well-optimized Suzuki-Miyaura couplings where reagent stability is not a primary concern, the standard boronic acid remains a cost-effective choice.

  • Potassium trifluoroborates are the superior option when enhanced benchtop stability is required, or when the boron moiety must survive multiple synthetic steps before the final cross-coupling.[7]

  • MIDA boronates represent the most robust and versatile alternative, especially for challenging couplings involving unstable substrates, or for complex, multi-step iterative syntheses where protecting the boronic acid is paramount.[6][10] Their slow-release mechanism often provides the highest yields for difficult transformations.[6]

By understanding the distinct advantages of each alternative, researchers can significantly improve the reliability, efficiency, and scope of their synthetic endeavors.

References

A Senior Application Scientist's Comparative Guide to Cross-Coupling Methods Using (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of molecular architecture. (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a valuable building block, featuring a sterically encumbered ortho-substituted phenyl ring, which presents both challenges and opportunities in cross-coupling chemistry. This guide provides a comparative analysis of various cross-coupling methodologies, offering insights into their relative performance with this specific substrate, supported by established chemical principles and illustrative experimental data.

Introduction: The Versatility and Challenges of a Sterically Hindered Boronic Acid

This compound is an attractive reagent due to its potential for creating complex biaryl and substituted aromatic structures. However, the presence of the methoxycarbonyl group ortho to the boronic acid moiety introduces significant steric hindrance. This can impede the crucial transmetalation step in many catalytic cycles, necessitating carefully optimized reaction conditions. This guide will explore the application of several key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Chan-Lam—with a focus on overcoming the challenges posed by this sterically demanding substrate.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds.[1] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[2] For a sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The steric bulk of our target boronic acid can slow down the transmetalation step. To overcome this, bulky and electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Catalyst Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Product Product Pd(0)L2_leg Pd(0) Catalyst Ar-Pd(II)-X(L2)_leg Oxidative Adduct Ar-Pd(II)-Ar'(L2)_leg Transmetalation Product Ar-Ar'_leg Coupled Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water mixture via syringe.

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Heck Reaction: A Tool for Alkene Arylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of C-C bonds between an unsaturated halide and an alkene.[4] While typically employing aryl halides, variations using arylboronic acids in an oxidative Heck reaction have been developed.[5]

Mechanistic Insights

The oxidative Heck reaction involves the formation of an arylpalladium(II) species from the arylboronic acid, which then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the arylated alkene product. A key challenge is the reoxidation of the resulting Pd(0) to Pd(II) to complete the catalytic cycle, often requiring an external oxidant.

Diagram: Experimental Workflow for a Generic Cross-Coupling Reaction

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Boronic Acid - Coupling Partner - Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quench Reaction & Cool Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterization Purification->Characterization Characterize Product (NMR, MS)

Caption: A generalized experimental workflow for a typical cross-coupling reaction.

Illustrative Experimental Protocol: Oxidative Heck Coupling

This protocol is a representative starting point for the oxidative Heck coupling of this compound with an acrylate.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Benzoquinone (1.1 equiv, as oxidant)

  • Acetic acid (AcOH, 1.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, dissolve this compound, Pd(OAc)₂, and benzoquinone in DMSO.

  • Add n-butyl acrylate and acetic acid to the mixture.

  • Stir the reaction at 80 °C under an air atmosphere.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] An oxidative version using arylboronic acids has also been reported, expanding its utility.[7]

Mechanistic Rationale

The oxidative Sonogashira reaction is thought to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. In one proposed mechanism, the arylboronic acid transmetalates to a Pd(II) center, which then reacts with the alkyne. An oxidant is required to facilitate the catalytic turnover.

Illustrative Experimental Protocol: Oxidative Sonogashira Coupling

This protocol provides a starting point for the oxidative Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.2 equiv)

  • Terminal alkyne (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Silver(I) oxide (Ag₂O, 1.5 equiv, as oxidant)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a reaction flask, add Pd(OAc)₂, Ag₂O, and this compound.

  • Add acetonitrile, the terminal alkyne, and triethylamine.

  • Stir the mixture at 40 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig and Chan-Lam Couplings: Accessing C-N and C-O Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds from aryl halides and amines.[8] While direct use of boronic acids is not standard, nickel-catalyzed variants where a phenylboronic ester acts as an activator have been developed.[4][9] The Chan-Lam coupling, on the other hand, is a copper-catalyzed reaction that directly couples arylboronic acids with amines or alcohols to form C-N or C-O bonds, respectively.[10][11] This method is often advantageous due to its milder conditions and the use of a less expensive copper catalyst.[12]

Mechanistic Differences

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki-Miyaura reaction.[8] In contrast, the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[11] The reaction is typically performed in the presence of an oxidant, often atmospheric oxygen.

Illustrative Experimental Protocol: Chan-Lam N-Arylation

This protocol is a general procedure for the Chan-Lam coupling of this compound with an aniline.[13]

Materials:

  • This compound (1.5 equiv)

  • Aniline derivative (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • 4 Å Molecular sieves (optional)

Procedure:

  • To a reaction vial, add the aniline, this compound, and Cu(OAc)₂. Add 4 Å molecular sieves if desired.

  • Add DCM and pyridine.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Performance Analysis

The choice of cross-coupling method for this compound will depend on the desired bond to be formed (C-C, C-N, or C-O) and the specific coupling partner. The steric hindrance of the ortho-methoxycarbonyl group is a persistent challenge that necessitates careful optimization for each reaction type.

Coupling Method Bond Formed Typical Catalyst Key Strengths Potential Challenges with this Substrate Illustrative Yield Range
Suzuki-Miyaura C-C (Aryl-Aryl)PalladiumHigh yields, broad substrate scope, mild conditions.[2]Slow transmetalation due to steric hindrance.60-95%
Oxidative Heck C-C (Aryl-Alkene)PalladiumForms substituted alkenes.Requires an oxidant, potential for side reactions.50-80%
Oxidative Sonogashira C-C (Aryl-Alkyne)PalladiumForms internal alkynes.Requires an oxidant, can have limited substrate scope.40-75%
Chan-Lam C-N, C-OCopperMild conditions, inexpensive catalyst, air-tolerant.[10][12]Can require stoichiometric copper, yields can be variable.50-90%
Buchwald-Hartwig (activated) C-NNickelAlternative to palladium for C-N bond formation.Requires a boronic ester as an activator, not a direct coupling.[9]60-95%

Note: The yield ranges provided are illustrative and based on general trends for sterically hindered substrates. Actual yields will be highly dependent on the specific coupling partner and optimized reaction conditions.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate, and a range of cross-coupling methodologies can be employed for its functionalization. For the formation of biaryl structures, the Suzuki-Miyaura coupling remains a robust and high-yielding choice, provided that a suitable bulky phosphine ligand is used. For the synthesis of arylated alkenes and alkynes, the oxidative Heck and Sonogashira couplings offer direct routes, although they may require more extensive optimization. For the formation of C-N and C-O bonds, the Chan-Lam coupling presents a mild and cost-effective alternative to traditional methods.

The continued development of more active and selective catalyst systems, particularly for sterically demanding substrates, will undoubtedly further expand the synthetic utility of building blocks like this compound. Microwave-assisted synthesis, for instance, has shown promise in accelerating these reactions and improving yields.[10][11][14] As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient and versatile cross-coupling protocols, empowering chemists to construct increasingly complex and valuable molecules.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering safety. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth operational plan for the safe handling of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our commitment extends beyond supplying a product; we aim to be your trusted partner in laboratory safety and operational excellence.

While many boronic acids are considered relatively stable compared to other organometallic reagents, they are not without hazards and require diligent handling.[1][2] The specific compound, this compound, based on data from analogous structures, is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of a robust safety protocol.

Hazard Assessment: Understanding the Risks

A thorough hazard assessment is the foundation of any effective PPE program.[4] For this compound, the primary routes of exposure and associated risks are:

  • Inhalation: As a solid, the compound can form dust, which if inhaled, may lead to respiratory tract irritation.[5][6]

  • Dermal Contact: Direct contact with the skin can cause irritation. Corrosive solids can react with moisture on the skin, leading to chemical burns.[7]

  • Ocular Contact: The eyes are particularly vulnerable to dust and splashes, which can result in serious irritation.[5][7]

  • Ingestion: While less common in a laboratory setting, accidental ingestion is harmful.[5]

Core Principles of Protection: Selecting the Right PPE

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers and ensure its proper use.[8] The selection of PPE should be based on the specific hazards identified and the tasks being performed.[9]

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential for all handling procedures.[10]

  • Enhanced Protection: For tasks with a higher risk of splashes or aerosol generation, such as transferring large quantities or preparing solutions, a full-face shield should be worn in conjunction with safety goggles.[7][11] A face shield alone does not provide adequate protection.[7]

To prevent skin irritation, appropriate gloves and protective clothing are mandatory.

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are recommended.[12] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[13] For extended handling or when working with solutions, consider double-gloving.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and clothing from spills.[12]

  • Additional Protection: For large-scale operations, a chemical-resistant apron may be necessary to provide an additional layer of protection.[10]

Respiratory protection is critical when there is a potential for generating dust.[6][13]

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood.[6][7] All handling of this compound should be performed within a fume hood.

  • Respirators: In situations where engineering controls are not sufficient or during emergency procedures like a large spill, a NIOSH-approved respirator is necessary.[13][14] A particulate respirator (e.g., N95) may be suitable for nuisance dust, but for higher concentrations or unknown exposures, a half-face or full-face respirator with appropriate cartridges should be used.[15][16]

The following table summarizes the recommended PPE for different handling scenarios:

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and small-scale transfers (in a fume hood) Chemical safety gogglesNitrile or neoprene glovesLab coatNot required if in a fume hood
Preparing solutions and reactions (in a fume hood) Chemical safety goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Lab coatNot required if in a fume hood
Large-scale transfers (outside a fume hood) Chemical safety goggles and face shieldNitrile or neoprene glovesLab coat and chemical-resistant apronNIOSH-approved respirator
Spill cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsNIOSH-approved respirator
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Ensure the storage area is clearly labeled.

The following diagram illustrates the decision-making process for PPE selection and the general workflow for handling the compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Conduct Hazard Assessment prep2 Select Appropriate PPE prep1->prep2 prep3 Inspect PPE for Integrity prep2->prep3 prep4 Don PPE Correctly prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 Proceed to handling handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Reaction complete clean2 Segregate Waste clean1->clean2 clean3 Label Hazardous Waste clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Store Waste Appropriately clean3->clean5

Caption: Workflow for safe handling of this compound.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.

  • Respirator (if needed): If a respirator is required, perform a seal check.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and then your goggles.

  • Respirator (if worn): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.[12]

  • Waste Segregation: All waste containing this compound, including excess reagent, contaminated gloves, and cleaning materials, must be treated as hazardous waste.[12][13]

  • Containers: Use clearly labeled, sealed containers for solid and liquid waste.[12]

  • Decontamination: Glassware should be decontaminated before washing. A basic wash can help convert residual boronic acid to a more water-soluble boronate salt.[12] All rinsates should be collected as hazardous waste.[12]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

  • Spill: For a small spill, use an inert absorbent material, and for a large spill, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these rigorous PPE and handling protocols, you can create a safer laboratory environment and ensure the integrity of your research. Our goal is to empower you with the knowledge and tools necessary to handle chemical reagents with the utmost confidence and safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.